Toceranib acts as a competitive inhibitor of ATP binding, preventing the phosphorylation and activation of specific receptor tyrosine kinases [1]. Its primary targets are members of the split kinase family, including VEGFR, PDGFR, KIT, CSF-1R, and Flt-3 [1] [2]. This multi-targeted approach combines direct anti-tumor effects with anti-angiogenic activity [2].
The diagram below illustrates the core signaling pathway and how this compound exerts its effects.
This compound inhibits ATP binding to block RTK signaling cascade.
This compound has demonstrated biological activity in a range of canine solid tumors beyond its approved use in mast cell tumors [1] [3].
Table 1: Clinical Benefit of this compound in Selected Canine Solid Tumors [1]
| Tumor Type | Number of Dogs | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Clinical Benefit (CR+PR+SD) |
|---|---|---|---|---|---|
| Anal Sac Anal Gland Adenocarcinoma | 32 | 0 | 8 | 20 | 28/32 (87.5%) |
| Metastatic Osteosarcoma | 23 | 0 | 1 | 10 | 11/23 (47.8%) |
| Thyroid Carcinoma | 15 | 0 | 4 | 8 | 12/15 (80.0%) |
| Head and Neck Carcinoma | 8 | 1 | 5 | 1 | 7/8 (87.5%) |
| Nasal Carcinoma | 7 | 1 | 0 | 4 | 5/7 (71.4%) |
| Total | 85 | 2 | 18 | 43 | 63/85 (74.1%) |
Clinical benefit was defined as complete response (CR), partial response (PR), or stable disease (SD) for at least 10 weeks [1].
Evidence for other tumor types is more mixed. For urothelial carcinoma (UC), one study reported stable disease in 80% of dogs, but in vitro analyses suggest a lack of direct anti-proliferative effect on UC cells, indicating response may be due to anti-angiogenic mechanisms [4]. In osteosarcoma and hemangiosarcoma, studies found that adding this compound to standard chemotherapy did not significantly improve survival times [3].
Effective this compound use requires careful management of dosing and adverse events.
Table 2: Dosing, Adverse Events, and Combination Therapies
| Aspect | Key Findings |
|---|---|
| Dosing | FDA label dose: 3.25 mg/kg every other day (EOD) [1]. Significant biologic activity at lower doses (median 2.8 mg/kg EOD or Monday/Wednesday/Friday schedule), often better tolerated [1] [5]. |
| Common Adverse Events (AEs) | Gastrointestinal (vomiting, diarrhea) is dose-limiting toxicity [6] [2]. Hypertension and potential cardiotoxicity (decreased global longitudinal strain) also reported [7]. |
| Combination Therapy | With Vinblastine: Enhanced myelosuppression (neutropenia) requires vinblastine dose reduction [6]. With Radiation: Improved outcomes for nasal carcinoma and non-resectable MCTs [2]. With Metronomic Chemotherapy: Often combined with cyclophosphamide and an NSAID [1]. |
Research continues to explore and optimize this compound applications. A 2025 systematic review confirms its status as the most investigated TKI in veterinary oncology, showing good partial response rates for tumors like AGASACA and nasal carcinoma [8].
Therapeutic Drug Monitoring (TDM) is a promising area of research. A 2025 pilot study revealed high interpatient variability in plasma concentrations, suggesting TDM could help individualize dosing to maximize efficacy and minimize toxicity [5].
This compound also has immunomodulatory properties, such as significantly reducing regulatory T cells (Tregs) in peripheral blood [2].
This compound phosphate represents a significant advancement in veterinary oncology. Future work should focus on:
Toceranib's mechanism can be visualized as a two-pronged attack on cancer cells, targeting both their internal signaling and external blood supply. The following diagram illustrates this process:
This compound competitively inhibits ATP binding to receptor tyrosine kinases, blocking downstream signaling.
As the diagram shows, this compound is a reversible competitive inhibitor of ATP binding [1]. It binds to the intracellular kinase domain of various RTKs, preventing receptor phosphorylation and subsequent downstream signal transduction [1] [2]. This primary mechanism has two key consequences:
The following table outlines the methodology and findings from a pivotal study that developed an in vitro model of acquired resistance to this compound [3].
| Experimental Element | Description |
|---|---|
| Objective | To establish and characterize an in vitro model of acquired this compound resistance in canine mast cell tumors [3]. |
| Cell Line | Canine C2 mastocytoma cell line (treatment-naïve, parental), which contains an activating c-kit exon 11 internal tandem duplication (ITD) mutation [3]. |
| Protocol for Resistance Induction | Three resistant sublines (TR1, TR2, TR3) were generated by chronically exposing parental C2 cells to increasing concentrations of this compound over approximately seven months [3]. |
| Key Phenotypic Findings | - IC50: Parental C2: <10 nM; Resistant sublines: >1,000 nM [3].
Beyond its approved use for canine mast cell tumors, research has explored this compound's activity against other cancers. The table below summarizes clinical benefit rates (CBR = Complete Response + Partial Response + Stable Disease) from a retrospective study in various solid tumors [4].
| Tumor Type | Clinical Benefit (CBR) | Response Details |
|---|---|---|
| Head & Neck Carcinoma | 7/8 (87.5%) [4] | 1 CR, 5 PR, 1 SD [4]. |
| Anal Sac Adenocarcinoma | 28/32 (87.5%) [4] | 8 PR, 20 SD [4]. |
| Thyroid Carcinoma | 12/15 (80%) [4] | 4 PR, 8 SD [4]. |
| Nasal Carcinoma | 5/7 (71.4%) [4] | 1 CR, 4 SD [4]. |
| Metastatic Osteosarcoma | 11/23 (47.8%) [4] | 1 PR, 10 SD [4]. |
This compound is also investigated in combination therapy. It has been safely combined with radiation therapy, potentially improving survival in dogs with nasal carcinoma compared to radiation alone [1]. Recent preclinical/clinical trials have also established that this compound can be safely combined with the oral chemotherapeutic TS-1 (tegafur/gimeracil/oteracil) for treating intranasal tumors in dogs [5] [6].
Furthermore, this compound has demonstrated immunomodulatory properties. It can significantly reduce the number and percentage of regulatory T cells (Tregs) in the peripheral blood of treated dogs, which may help enhance antitumor immune responses [1].
Toceranib functions as a competitive ATP-binding inhibitor for several receptor tyrosine kinases. The table below summarizes its primary molecular targets and measured binding affinities, which are central to its anti-tumor and anti-angiogenic effects [1].
| Target | Reported Ki/IC50 Value | Biological Role |
|---|---|---|
| PDGFRβ | Ki = 5 nM [1] | Platelet-derived growth factor receptor; involved in cell proliferation and angiogenesis. |
| VEGFR2 (KDR/Flk-1) | Ki = 6 nM [1] | Vascular endothelial growth factor receptor 2; a primary mediator of angiogenesis. |
| c-Kit | Potently inhibits phosphorylation [1] | Stem cell factor receptor; mutated and constitutively active in a subset of mast cell tumors. |
| FGFR1 | Ki = 0.5 μM [1] | Fibroblast growth factor receptor 1; also involved in tumor growth and angiogenesis. |
Research into how resistance to this compound develops reveals critical information about its mechanism of action and the importance of its binding sites.
One study established this compound-resistant sublines (TR1, TR2, TR3) from a sensitive canine mast cell tumor line (C2) by chronic, stepwise exposure to the drug [2]. The experimental workflow for generating these resistant cells is summarized in the diagram below.
Analysis of these resistant lines identified two primary mechanisms that impaired this compound's activity [2]:
This demonstrates that the interaction between this compound's structure and the KIT protein's ATP-binding pocket is critical for its efficacy.
To assess the resistance, researchers treated both parental and resistant cell lines with this compound and other agents, using the following key methodologies [2]:
The search results confirm that this compound is a potent, ATP-competitive inhibitor of key tyrosine kinases like KIT, VEGFR2, and PDGFRβ. The evidence from resistance studies strongly implies that its molecular structure is optimized for interacting with the wild-type form of these kinases, and that specific mutations in the kinase domains can severely disrupt this interaction [2] [1].
For a more direct and detailed SAR analysis, I would suggest:
The table below summarizes key pharmacokinetic parameters of toceranib phosphate from laboratory beagles and client-owned dogs [1].
| Parameter | Value (Mean) | Conditions / Notes |
|---|---|---|
| Bioavailability | 76.9% | Oral administration |
| Plasma Clearance | 1.45 L/h/kg | Following 1.0 mg/kg IV dose |
| Volume of Distribution (Vd) | 29.7 L/kg | Following 1.0 mg/kg IV dose, suggests extensive tissue distribution |
| Terminal Half-Life (t₁/₂) | 17.7 hours (IV); ~31 hours (Oral) | Single oral dose of 3.25 mg/kg |
| Time to Max Concentration (Tmax) | 5.3 to 9.3 hours | Post single oral dose of 3.25 mg/kg |
| Peak Plasma Concentration (Cmax) | 68.6 to 112 ng/mL | Post single oral dose of 3.25 mg/kg |
| Dose Proportionality | Proportional | Over range of 2.0 to 6.0 mg/kg |
| Impact of Food | No significant difference | Fed vs. fasted state |
| Steady-State Achievement | Within 1 week | Every-other-day (EOD) dosing [2] |
Understanding the relationship between drug exposure, anti-tumor effect, and adverse events is critical for dosage optimization.
Here are methodologies from cited research for measuring this compound concentrations and modeling resistance.
This LC-MS/MS method is used for therapeutic drug monitoring and pharmacokinetic studies.
This method establishes this compound-resistant cell lines to study mechanisms of acquired resistance.
This compound exerts its effects by inhibiting multiple receptor tyrosine kinases. The following diagram illustrates its primary mechanism of action and downstream effects.
This compound inhibits key tyrosine kinases, disrupting tumor cell proliferation and angiogenesis, but resistance can develop through secondary mutations and target overexpression.
Understanding the relationship between drug exposure and biological effect is critical for dosing. Key pharmacokinetic and pharmacodynamic parameters from research are summarized below.
| Parameter | Quantitative Value / Finding | Context & Evidence |
|---|---|---|
| Target Plasma Concentration | > 40 ng/mL [1] [2] | Plasma concentration associated with target inhibition and clinical efficacy in dogs with MCTs. |
| Cmax at Lower Doses (2.4-2.9 mg/kg EOD) | 100-120 ng/mL (6-8 hr post-administration) [1] | Well above the 40 ng/mL target, providing biologic activity with a reduced adverse event profile. |
| Steady-State Achievement | Within 1 week [2] | Plasma levels stabilize quickly, allowing for early efficacy and safety assessment. |
| Interpatient Variability | Cmax: 29%; Cmin: 61% [2] | High variability, especially in trough levels, supports the potential utility of therapeutic drug monitoring. |
To help you design and interpret studies, here are methodologies for key experiments that have been used to establish toceranib's pharmacodynamic profile.
This protocol is adapted from a study investigating lower-dose this compound efficacy and mechanisms [1].
This protocol details the generation of a this compound-resistant mast cell tumor model to study resistance mechanisms [3].
The following diagrams illustrate this compound's primary mechanism of action and the pathways involved in acquired resistance, based on the experimental data.
Toceranib phosphate is an orally bioavailable, small-molecule receptor tyrosine kinase inhibitor (TKI). Its primary mechanism involves acting as a reversible competitive inhibitor of ATP binding, thereby preventing receptor phosphorylation and subsequent downstream signaling [1]. The table below summarizes its key molecular targets and functional consequences.
| Molecular Target | Primary Functional Consequence | Therapeutic Impact |
|---|---|---|
| VEGFR2 [1] [2] | Inhibition of angiogenesis (blood vessel formation) | Anti-angiogenic effect, starving tumors of nutrients [3]. |
| PDGFRα/β [1] [2] | Inhibition of angiogenesis and stromal support | Anti-angiogenic and direct antitumor activity [3]. |
| KIT [1] [4] | Induction of apoptosis & inhibition of proliferation in tumor cells (e.g., MCTs) | Direct antitumor toxicity, particularly in cancers with c-kit mutations [4]. |
| Other Targets (e.g., FLT-3, RET) [1] | Modulation of additional growth and survival pathways | Contributes to broad-spectrum activity against various cancers. |
This multi-targeted approach combines anti-angiogenic effects with direct antitumor activity, providing a broader clinical response than narrowly targeted inhibitors [1]. The following diagram illustrates the core signaling pathway and the points of inhibition by this compound.
This compound inhibits RTK activation by competitively blocking ATP binding, preventing the phosphorylation and downstream signaling that drives tumor progression and angiogenesis.
Recent research has focused on several advanced areas, from characterizing resistance to optimizing dosing through therapeutic drug monitoring.
This table synthesizes findings from a 2025 systematic review on TKI use in canine solid tumors, providing a high-level overview of clinical efficacy [5].
| Tumor Type | Reported Antitumor Response | Notes / Context |
|---|---|---|
| Mast Cell Tumor (MCT) | High response rate [5]. | Objective response rate of 42.8% in approved setting; tumors with activating KIT mutations more likely to achieve complete response (CR) [1]. |
| Nasal Carcinoma | Good performance, high survival rates [5]. | Combined with radiation, median survival time of 615 days vs. 371 days with radiation alone [1]. |
| Anal Sac Adenocarcinoma (AGASACA) | Good partial response (PR) with monotherapy [5]. | Evidence of biologic activity in multiple off-label studies [1]. |
| Thyroid Carcinoma | Evidence of biologic activity [1]. | Classified as an off-label use with clinical support [1]. |
| Urothelial Carcinoma (UC) | Limited direct anti-proliferative effect in vitro [6]. | Phosphorylation of key RTKs targeted by this compound is present in only a small subset of primary UC tumors [6]. Stable disease observed in clinical reports [6]. |
| Other Carcinomas & Sarcomas | Mild to low antitumor response [5]. | Includes subtypes like osteosarcoma, hepatocellular carcinoma, etc. Response is variable. |
A significant challenge in this compound therapy is intrinsic or acquired resistance. Key molecular mechanisms identified in in vitro models include:
This model has shown that resistant cells may retain sensitivity to conventional cytotoxic agents like vinblastine and lomustine, suggesting rational combination therapies could overcome resistance [4]. Current clinical research, such as a study at the University of Florida, is using liquid biopsy and deep-targeted sequencing to detect these resistance features in dogs for minimal residual disease monitoring [7].
Recent studies are refining the clinical use of this compound through pharmacokinetics and safety monitoring.
For researchers aiming to replicate or build upon key findings, here are summaries of critical methodologies from the literature.
This protocol establishes TOC-resistant sublines from a sensitive parental line to study resistance mechanisms.
The workflow for establishing and validating this model is summarized below.
Experimental workflow for developing an in vitro model of acquired this compound resistance, involving chronic drug exposure, phenotypic validation, and molecular characterization.
These protocols outline methods for TDM and cardiovascular safety assessment in client-owned dogs.
Therapeutic Drug Monitoring (TDM) Study [8]:
Cardiovascular Safety Monitoring [2]:
The current literature points to several promising research avenues:
The following tables summarize core pharmacokinetic and response data essential for understanding toceranib's clinical profile.
Table 1: Pharmacokinetic (PK) Parameters and Variability [1]
| PK Parameter | Mean Interpatient Variability (Coefficient of Variation) | Key Findings |
|---|---|---|
| Peak Concentration (Cmax) | 29% (dose-normalized) | Steady-state levels achieved within 1 week; Cmax positively associated with Adverse Event risk. |
| Trough Concentration (Cmin) | 61% (dose-normalized) | Higher variability than Cmax; suggests differences in drug metabolism/clearance between patients. |
| Efficacy Threshold (Cmax) | ~40 ng/mL | A Cmax of at least 40 ng/mL is associated with clinical efficacy in mast cell tumors. |
Table 2: Efficacy and Safety Response Data [1] [2] [3]
| Category | Parameter | Reported Value / Incidence |
|---|---|---|
| Efficacy | Objective Response Rate (MCTs) | ~40-60% [2] [3] |
| Clinical Benefit (Various Solid Tumors) | 50-90% [1] | |
| Average Time to Tumor Progression | ~18 weeks (in responders) [2] | |
| Safety | Dogs Experiencing Adverse Events (AEs) | ~20-25% [3] |
| Common AEs (GI upset, lethargy, weight loss) | Most frequent [3] | |
| Incidence of Hypertension | 37% (SBP >160 mmHg) [4] |
This compound exerts its antitumor effects by inhibiting multiple receptor tyrosine kinases (RTKs). A primary mechanism of acquired resistance involves secondary mutations in the c-kit gene and target overexpression.
Diagram 1: this compound inhibits mutant KIT signaling. Acquired resistance can occur via secondary c-kit mutations that reduce drug binding and/or KIT overexpression [2].
This compound treatment is associated with off-target cardiovascular effects, primarily hypertension and subclinical changes in cardiac function, driven by vascular endothelial dysfunction [4].
Detailed protocols for critical assays used in this compound research provide a foundation for experimental design and data interpretation.
This method quantifies plasma drug concentrations to guide dosing.
This model identifies mechanisms of drug resistance.
This clinical protocol monitors cardiovascular side effects.
Current findings highlight several key areas for clinical practice and further investigation:
Toceranib exerts antitumor effects through direct antiproliferative activity on tumor cells and antiangiogenic activity by inhibiting tumor blood supply [1] [2]. It competitively inhibits ATP binding in the intracellular kinase domains of specific Receptor Tyrosine Kinases (RTKs), blocking signal transduction [3] [2].
The diagram below illustrates this compound's primary molecular targets and its inhibitory effect on downstream signaling cascades.
This compound's primary mechanism of action involves inhibiting key receptor tyrosine kinases (RTKs), thereby disrupting downstream signaling pathways that promote tumor growth and survival [3] [4] [2].
While approved for mast cell tumors, research shows this compound has activity against various canine solid tumors. The table below summarizes reported antitumor responses.
| Tumor Type | Reported Response | Key Findings / Context |
|---|---|---|
| Mast Cell Tumor (MCT) | High efficacy [5] | Primary indication; objective response rates up to 42.8% in clinical trials [1] [2]. |
| Apocrine Gland Anal Sac Adenocarcinoma (AGASACA) | Good Partial Response [5] | This compound monotherapy shows good partial response [5] [1]. |
| Thyroid Carcinoma | Notable Response [1] | Listed as a tumor type with notable response to this compound [1]. |
| Nasal Carcinoma | Good Performance [5] | High survival rates; good performance in terms of partial response and stable disease [5]. |
| Osteosarcoma | No Significant Benefit | No improvement in survival or disease-free interval as single-agent therapy for metastatic disease [1]. |
| Hemangiosarcoma | No Significant Benefit | No improvement in median survival time or disease-free interval over untreated dogs [1]. |
| Urothelial Carcinoma (UC) | Stable Disease (in subset) | Limited anti-proliferative effect in vitro; stable disease observed clinically in a subset of patients [4] [1]. |
| Insulinoma | Potential Benefit (Case Report) | Stable disease for over 24 months in a case report; requires larger studies [1]. |
| Pheochromocytoma | Potential Benefit (Small Study) | Clinical improvement or stable disease in a small study of 5 dogs [1]. |
| Gastrointestinal Stromal Tumour (GIST) | Complete Response (Case Report) | Complete response observed in a case report; imatinib also considered highly active [5] [1]. |
For researchers, here are methodologies from recent studies for investigating this compound.
This protocol assesses drug exposure and its relationship to clinical outcomes [3].
Cmax, and 48 hours for trough concentration Cmin) [3]. Centrifuge within 30 minutes at 3000× g for 10 min at 4°C. Separate plasma, aliquot, and store at -80°C until analysis [3].Cmax, Cmin) with efficacy (objective response, stable disease) and safety (adverse event grading) data [3].This methodology evaluates target expression and activation in tumors [4].
The workflow for these key experimental approaches is summarized below.
Core experimental workflows for investigating this compound include pharmacokinetic profiling and mechanistic studies on tumor tissues or cell lines [3] [4].
Current research strongly suggests This compound is a suitable candidate for Therapeutic Drug Monitoring (TDM) due to considerable interpatient variability in pharmacokinetic exposure (e.g., 29% variability in dose-normalized Cmax, 61% in Cmin) [3]. Adjusting dose based on drug exposure could prevent toxicity while maintaining efficacy [3].
Future work should focus on:
Toceranib exerts its effects by competitively inhibiting the adenosine triphosphate (ATP) binding site in the intracellular domain of several receptor tyrosine kinases (RTKs) [1] [2]. This inhibition prevents receptor phosphorylation and blocks downstream signal transduction pathways that are critical for tumor cell survival, proliferation, and angiogenesis [3] [1].
The diagram below illustrates the core signaling pathways inhibited by this compound and the consequent biological effects.
The primary targets and functional outcomes are summarized in the table below.
| Targeted RTK | Primary Known Ki/IC50 (nM) | Primary Functional Consequence of Inhibition |
|---|---|---|
| KIT (SCFR) [2] | Information missing | Direct Antitumor Effect: Induces cell cycle arrest and apoptosis in tumor cells reliant on KIT signaling, particularly in MCTs with activating c-kit mutations [4] [2]. |
| VEGFR (Flk-1/KDR) [5] | Ki = 6 nM [5] | Antiangiogenic Effect: Inhibits the formation of new tumor blood vessels, "starving" the tumor of oxygen and nutrients [3] [1]. |
| PDGFRβ [5] | Ki = 5 nM [5] | Antiangiogenic Effect: Blocks pericyte support and stability of tumor vasculature [1] [2]. |
Early studies established the foundational safety and efficacy profile of this compound, as summarized below.
| Study Aspect | Key Findings |
|---|---|
| In Vitro Antiproliferative Effect | This compound induced cell cycle arrest and apoptosis in tumor cell lines expressing activating mutations in target RTKs (e.g., BR, C2, and P815 cells), with effects observed at concentrations of 0.01 to 1 μM [5]. |
| In Vivo Mouse Xenograft Models | Oral administration led to tumor regression or growth inhibition in models of multiple tumor cell lines [5]. |
| Phase I Clinical Trial (Dogs) | In 57 dogs with various spontaneous tumors, the maximum tolerated dose (MTD) was established at 3.25 mg/kg administered every other day (EOD) [1] [2]. The study demonstrated a 54% biological activity rate (28% objective responses + 26% stable disease) [1]. |
| Pivotal Phase III Clinical Trial (MCTs) | A blinded study showed a statistically significant objective response rate of 37.2% in the this compound-treated group versus 7.9% in the placebo group [2]. The overall response rate for all dogs receiving this compound was 42.8% [2]. |
Key methodologies from foundational research are detailed below.
This protocol describes generating this compound-resistant mast cell tumor sublines to study resistance mechanisms.
This phase I trial evaluated the safety of combining this compound with vinblastine in dogs with mast cell tumors.
Toceranib phosphate is an orally bioavailable multi-target tyrosine kinase inhibitor (TKI). Its primary mechanism involves competitively inhibiting ATP-binding sites on receptor tyrosine kinases (RTKs), disrupting critical pro-oncogenic and pro-angiogenic signaling pathways [1] [2].
The table below summarizes its primary molecular targets and the functional consequences of their inhibition [3] [1] [2]:
| Molecular Target | Consequence of Inhibition | Primary Therapeutic Effect |
|---|---|---|
| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Impaired endothelial cell survival, reduced nitric oxide & prostacyclin production, increased endothelin-1; leads to hypertension and inhibited angiogenesis [3]. | Anti-angiogenic |
| PDGFR-α/β (Platelet-Derived Growth Factor Receptor) | Disrupted stromal support and pericyte coverage of tumor vasculature [2]. | Anti-angiogenic / Antitumor |
| c-KIT (Stem Cell Factor Receptor) | Inhibition of ligand-independent signaling from mutated receptors, particularly in mast cell tumors [2]. | Direct Antitumor |
| Other Targets (FLT-3, RET) | Contributes to overall efficacy in various tumors [4]. | Antitumor |
This multi-target profile means this compound acts through two complementary mechanisms: direct antitumor effects (e.g., via c-KIT inhibition in mast cell tumors) and indirect anti-angiogenic effects (via VEGFR/PDGFR inhibition) [2].
Diagram 1: this compound inhibits RTK signaling by competing with ATP, blocking downstream pathways and cellular processes involved in cancer.
Basic research on this compound utilizes a range of experimental models, from in vitro systems to spontaneous canine cancers, which are highly relevant for human translational research [5].
Established canine cancer cell lines are vital tools for initial drug efficacy and mechanism studies.
The companion dog model with spontaneous tumors is a cornerstone of this compound research, offering direct clinical insights [5].
Understanding interpatient variability in PK is critical for optimizing efficacy and safety.
| PK/Exposure Parameter | Findings | Research Implication |
|---|---|---|
| Steady-State Achievement | Reached within 1 week of dosing; dose-normalized Cmax remained stable from weeks 1 to 12 (p=0.414) [1]. | Supports consistent dosing regimens; enables early PK sampling for TDM. |
| Interpatient Variability | High variability in trough (Cmin) concentrations (61%) vs. peak (Cmax) (29%) [1]. | Underpins need for therapeutic drug monitoring (TDM) to avoid under/over-dosing. |
| Exposure-Efficacy | No significant association between Cmax and clinical efficacy (p=0.548) [1]. | Suggests efficacy is achieved even at lower exposures in some patients; supports dose reduction to manage AEs. |
| Exposure-Safety | Positive, non-significant association between higher Cmax and increased risk of adverse events (p=0.109) [1]. | Indicates TDM could help minimize toxicity while maintaining efficacy. |
Research has elucidated mechanisms underlying this compound's on- and off-target effects.
| Biomarker / Parameter | Change with this compound Treatment | Significance |
|---|---|---|
| Serum VEGF | Significant increase at 3 months (247.8 pg/mL vs. 135.4 pg/mL baseline, p=0.01) [3]. | Potential biomarker of target engagement/VEGFR inhibition. |
| Serum Prostacyclin | Significant decrease at 1 month (98.8 pg/mL vs. 140.0 pg/mL baseline, p=0.03) [3]. | Mechanism for VEGFR inhibitor-induced hypertension (loss of vasodilation). |
| Systolic Blood Pressure | Significant increase observed within 2 weeks of initiation (p=0.009) [3]. | Confirms class effect of VEGFR inhibitors; requires monitoring. |
| Global Longitudinal Strain (GLS) | Significant decrease at 5 months (-14.5% vs. -15.7% baseline, p=0.048) [3]. | Indicator of subclinical cardiotoxicity; more sensitive than ejection fraction. |
A detailed protocol for this compound therapeutic drug monitoring is below [1]:
This compound's role in research continues to evolve, particularly in combination therapies and as a tool in comparative oncology.
Diagram 2: Integrated research workflow for this compound studies, combining pharmacokinetics, biomarker analysis, and clinical efficacy.
This compound remains a pivotal agent in veterinary oncology and a powerful tool in basic and translational cancer research. Its well-characterized multi-kinase inhibition profile, established research methodologies, and the unique value of the spontaneous canine cancer model provide a robust platform for continued investigation. Future research directions will likely focus on refining its use through therapeutic drug monitoring, elucidating mechanisms of resistance, and developing more effective combinatorial strategies, thereby benefiting both canine and human cancer patients.
Toceranib exerts its effects through direct antitumor and antiangiogenic activity.
This compound inhibits multiple RTKs, blocking tumor growth and angiogenesis.
This protocol assesses the cytotoxicity of this compound and other anticancer drugs on patient-derived cells [1].
This methodology establishes resistant sublines from a parent cell line to study resistance mechanisms [2].
Preclinical and clinical studies have explored this compound's efficacy against various canine cancers.
| Tumor Type | Model / Study Type | Reported Efficacy / Findings |
|---|---|---|
| Mast Cell Tumor (MCT) | Phase III Clinical Trial | Objective Response Rate (ORR) of 42.8% (21 CR, 41 PR) in 145 dogs [3] [4]. |
| Mast Cell Tumor (MCT) | In Vitro (C2 cell line) | IC₅₀ < 10 nM; inhibits KIT phosphorylation and cell proliferation [2]. |
| Urothelial Carcinoma (UC) | In Vitro (Primary tumors & cell lines) | Phosphorylation of key RTKs (PDGFRα/β) present in a small subset (11-33% of tumors); TOC showed no significant direct anti-proliferative effect in most UC cell lines [5]. |
| Insulinoma | Retrospective Clinical Study (30 dogs) | 66.7% of evaluable dogs showed CR, PR, or stable disease; median progression-free interval of 561 days [6]. |
| Osteosarcoma | Clinical Study (Post-amputation) | Addition of this compound to carboplatin chemotherapy did not significantly improve survival [4]. |
| Hemangiosarcoma | Clinical Study (Post-splenectomy) | Maintenance this compound after doxorubicin showed no improvement in median survival time or disease-free interval [4]. |
| Various Solid Tumors | Phase I Clinical Trial | 28% objective response rate and 54% clinical benefit rate in dogs with spontaneous tumors [7]. |
Research using in vitro models has identified several key mechanisms of acquired resistance to this compound [2]:
Secondary mutations and KIT overexpression enable sustained signaling despite treatment.
Recent studies highlight the potential of therapeutic drug monitoring (TDM) and in vitro drug sensitivity testing to optimize this compound use. Research indicates considerable interpatient variability in this compound plasma levels, suggesting TDM could help individualize dosing to improve efficacy and reduce adverse events [8]. Furthermore, a 2025 study found that adjuvant therapy guided by in vitro drug sensitivity testing using patient-derived 2D cell cultures significantly improved time to progression in dogs with solid tumors compared to empirical treatment [1].
| Target | Primary Role in Cancer | Inhibitory Profile (IC50) | Key Biological Consequences of Inhibition |
|---|---|---|---|
| KIT | Regulates cell growth/survival in mast cells; gain-of-function mutations drive mast cell tumor (MCT) pathogenesis [1]. | IC50 < 10 nM (in sensitive MCT cells) [2] [1] | Induces apoptosis, inhibits proliferation in MCTs with activating c-kit mutations [1]. |
| VEGFR2 | Key mediator of angiogenesis; signaling promotes formation of new tumor blood vessels [3]. | Targeted by Toceranib [2] | Exerts anti-angiogenic effect, reducing blood supply to tumors [3]. |
| PDGFRα/β | Involved in angiogenesis and tumor stromal cell proliferation [4] [3]. | Targeted by this compound [2] | Contributes to anti-angiogenic and direct antitumor activity [3]. |
| Other RTKs | Includes FLT-3, RET, and possibly JAK family members, broadening its antitumor scope [3]. | N/A | Contributes to extensive clinical activity beyond narrowly targeted inhibitors [3]. |
Research on this compound's mechanisms and resistance employs specific in vitro and in vivo models, with detailed methodologies for assessing its effects.
This model uses the canine C2 mastocytoma cell line, which harbors an activating mutation in c-kit [1].
Canine apocrine gland anal sac adenocarcinoma (AGASACA) organoids provide a physiologically relevant model [5] [6].
The following diagram illustrates the core signaling pathway and experimental workflow for investigating this compound's action and resistance.
This compound inhibits key RTKs, blocking oncogenic signaling, and is studied through multiple experimental models.
This compound phosphate is an orally bioavailable small-molecule tyrosine kinase inhibitor (TKI) that represents a significant advancement in veterinary oncology. As the first FDA-approved targeted therapy for cancer in dogs, it has established a new paradigm for veterinary cancer treatment since its approval. This compound competes with adenosine triphosphate (ATP) for binding sites on various receptor tyrosine kinases (RTKs), thereby inhibiting their phosphorylation and subsequent activation of downstream signaling cascades. The drug was originally developed for the treatment of canine mast cell tumors (MCTs), with clinical trials demonstrating an objective response rate of approximately 43% in dogs with recurrent or non-resectable grade 2 or 3 MCTs. Beyond its approved indication, this compound has shown significant clinical activity against various canine solid tumors, including apocrine gland anal sac adenocarcinoma (AGASACA), thyroid carcinoma, metastatic osteosarcoma, carcinomas of the head and neck, and nasal carcinoma, with clinical benefit rates typically ranging from 50% to 90% across these tumor types [1] [2] [3].
The standard dosing regimen established during initial clinical development was 3.25 mg/kg administered every other day (EOD), which was determined to be the maximum tolerated dose (MTD). However, subsequent clinical experience and research have demonstrated that lower doses (ranging from 2.4 to 2.9 mg/kg EOD) maintain biological activity while substantially reducing the adverse event profile. This dose range has been shown to provide drug exposure sufficient for target inhibition, with average 6-8 hour plasma concentrations of 100-120 ng/mL, well above the 40 ng/mL threshold associated with target inhibition in preclinical models [3]. The drug achieves steady-state plasma concentrations within approximately one week of initiation, with considerable interpatient variability observed in pharmacokinetic parameters (29% for dose-normalized Cmax and 61% for dose-normalized Cmin) [1].
Table 1: this compound Clinical Application Summary
| Parameter | Specifications | Clinical Significance |
|---|---|---|
| Primary Indications | Canine mast cell tumors, various solid tumors (AGASACA, thyroid carcinoma, etc.) | First FDA-approved targeted therapy for veterinary cancer [2] [3] |
| Standard Dosing | 3.25 mg/kg every other day (MTD) | Established in initial clinical trials [3] |
| Alternative Dosing | 2.4-2.9 mg/kg every other day | Reduced AE profile while maintaining efficacy [1] [3] |
| Time to Steady State | Approximately 1 week | Consistent plasma levels achieved rapidly [1] |
| Therapeutic Threshold | Plasma concentration >40 ng/mL | Associated with target inhibition and clinical efficacy [1] [3] |
| Interpatient Variability | 29% (Cmax), 61% (Cmin) | Necessitates potential TDM for optimization [1] |
This compound exerts its antitumor effects through multi-targeted inhibition of key receptor tyrosine kinases implicated in tumor growth and survival. The primary targets include vascular endothelial growth factor receptor 2 (VEGFR2/Flk-1/KDR), platelet-derived growth factor receptors (PDGFRα/β), and stem cell factor receptor (KIT). These receptors play critical roles in both direct tumor proliferation and the tumor microenvironment, particularly in angiogenesis. By inhibiting VEGFR2 and PDGFR, this compound disrupts tumor angiogenesis, thereby limiting the blood supply essential for tumor growth and metastasis. Simultaneously, its inhibition of KIT is particularly relevant in mast cell tumors, where activating mutations in KIT are frequently implicated in tumor pathogenesis [1] [2]. Additional targets include FMS-like tyrosine kinase 3 (FLT-3), colony-stimulating factor receptor (CSFR1), and RET, broadening its therapeutic potential across various tumor types [2].
The inhibition mechanism involves competitive binding at the ATP-binding domain of these receptors, preventing auto-phosphorylation and subsequent activation of downstream signaling cascades. This results in the suppression of critical cellular processes including proliferation, survival, and migration. In mast cell tumors with KIT mutations, this compound directly induces cell cycle arrest and apoptosis, providing a dual mechanism of action targeting both the tumor cells and their supportive microenvironment [2] [3]. The kinome of this compound closely mirrors that of sunitinib, a related multi-targeted TKI used in human oncology, particularly against renal cell carcinoma, gastrointestinal stromal tumors, thyroid carcinomas, and pancreatic neuroendocrine tumors [2].
Comprehensive analysis of RTK expression in canine tumors reveals distinct patterns that inform this compound's clinical activity. In apocrine gland anal sac adenocarcinoma (AGASACA), mRNA for VEGFR2, PDGFRα/β, KIT, and RET was detected in all samples, with protein expression confirmed for VEGFR2 (19/24 primary tumors, 6/10 metastatic lesions) and KIT (8/24 primary tumors, 3/10 metastatic lesions). PDGFRα expression was ubiquitous across all AGASACA samples, while PDGFRβ expression was primarily observed in tumor stroma rather than tumor cells themselves [2]. Similarly, in thyroid carcinoma, mRNA expression was detected for VEGFR2, PDGFRα/β, and KIT in all samples, with RET message present in 10/15 tumors [2].
Phosphoprotein array analysis revealed activated signaling pathways in these tumors, with RET phosphorylation detected in 54% of primary AGASACA and 20% of thyroid carcinoma samples. Additional RTKs showing phosphorylation in these tumors included EGFR, Dtk/TYRO3, Ron, ROR1, ROR2, and Tie-1/2, suggesting potential compensatory pathways and mechanisms for resistance development [2]. This comprehensive mapping of RTK expression and activation provides a molecular basis for understanding the clinical activity of this compound across different tumor types and informs potential combination therapies.
Table 2: this compound Molecular Targets and Expression Profiles
| Molecular Target | Primary Function | Expression in AGASACA | Expression in Thyroid Carcinoma |
|---|---|---|---|
| VEGFR2 | Angiogenesis, endothelial cell survival | mRNA: 100%; Protein: 79% primary, 60% metastatic [2] | mRNA: 100%; Protein: 40% [2] |
| PDGFRα | Cell proliferation, stromal support | mRNA: 100%; Protein: 100% [2] | mRNA: 100%; Protein: 100% [2] |
| PDGFRβ | Cell proliferation, stromal support | mRNA: 100%; Protein: primarily stromal [2] | mRNA: 100%; Protein: primarily stromal [2] |
| KIT | Cell survival, proliferation, differentiation | mRNA: 100%; Protein: 33% primary, 30% metastatic [2] | mRNA: 100%; Protein: 60% [2] |
| RET | Cell growth, differentiation | mRNA: 100%; Phosphorylation: 54% [2] | mRNA: 67%; Phosphorylation: 20% [2] |
This compound inhibits key RTKs, blocking downstream signaling pathways that promote tumor growth and angiogenesis.
This compound exhibits considerable interpatient variability in pharmacokinetic exposure, necessitating potential therapeutic drug monitoring (TDM) for optimal dosing. Recent studies have demonstrated that dose-normalized peak plasma concentrations (Cmax) show approximately 29% variability between patients, while trough concentrations (Cmin) exhibit even greater variability at 61% [1]. This substantial variability underscores the limitations of fixed-dose regimens and supports the implementation of exposure-driven dosing strategies. The drug achieves steady-state concentrations within one week of initiation, with no significant differences observed in dose-normalized Cmax between weeks 1, 4, and 12 of treatment (p = 0.414), indicating consistent exposure over time once steady state is achieved [1].
The relationship between drug exposure and efficacy has been extensively evaluated. While a threshold concentration of 40 ng/mL has been proposed based on rodent models and early clinical studies, recent investigations have shown that doses of 2.4-2.9 mg/kg EOD produce average 6-8 hour plasma concentrations of 100-120 ng/mL, substantially exceeding this threshold [3]. Importantly, these lower dose regimens have demonstrated comparable biological activity to the MTD of 3.25 mg/kg EOD, with clinical benefit observed across various tumor types. This suggests that the therapeutic window for this compound may extend to lower exposure levels than initially anticipated, potentially allowing for reduced toxicity while maintaining efficacy [1] [3].
Analysis of exposure-response relationships has revealed important trends, though some lack statistical significance in smaller studies. Higher steady-state peak plasma concentrations show a positive but nonsignificant association with increased risk of adverse events (week 1 Cmax, p = 0.190; average Cmax, p = 0.109) [1]. This trend supports the concept that dose individualization based on drug exposure could potentially prevent toxicity while maintaining therapeutic efficacy. Interestingly, pharmacokinetic exposure at steady state was not significantly associated with efficacy measures (week 1 Cmax, p = 0.941; average Cmax, p = 0.548), suggesting that factors beyond plasma concentration, such as tumor genetics and microenvironment, may influence treatment response [1].
The adverse event profile associated with this compound treatment is dose-dependent, with the label dose of 3.25 mg/kg EOD resulting in a higher incidence of grade 3-4 adverse events including diarrhea, anorexia, vomiting, lethargy, weight loss, neutropenia, and lameness. In contrast, doses ranging from 2.4-2.9 mg/kg EOD demonstrate a substantially improved safety profile while maintaining clinical efficacy [3]. This observation has led to increased use of these lower dose ranges in clinical practice, particularly for tumor types where comparable efficacy has been demonstrated.
Table 3: this compound Pharmacokinetic and Exposure-Response Parameters
| Parameter | Value/Range | Clinical Implications |
|---|---|---|
| Dose-Normalized Cmax Variability | 29% | Substantial interpatient variability [1] |
| Dose-Normalized Cmin Variability | 61% | Even greater variability in trough levels [1] |
| Time to Steady State | 1 week | Consistent levels achieved rapidly [1] |
| Therapeutic Threshold | >40 ng/mL | Target inhibition concentration [3] |
| Cmax at 2.4-2.9 mg/kg EOD | 100-120 ng/mL (6-8 hr) | Exceeds therapeutic threshold [3] |
| Efficacy vs Cmax Association | p = 0.941 (week 1), p = 0.548 (average) | No significant correlation [1] |
| AE Risk vs Cmax Association | p = 0.190 (week 1), p = 0.109 (average) | Trend toward increased AEs with higher exposure [1] |
| Recommended TDM Timepoints | 6 hr (Cmax), 48 hr (Cmin) | Based on established Tmax [1] |
Sample Collection and Processing: Blood samples (1-2 mL) should be collected from the external jugular vein in EDTA tubes at predetermined time points post-administration. Based on established pharmacokinetic parameters, the recommended sampling times are 6 hours for Cmax and 48 hours for Cmin determinations [1]. Within 30 minutes of collection, samples must be centrifuged at 3000× g for 10 minutes at 4°C. The separated plasma should be aliquoted into cryovials and stored at -80°C until analysis to ensure sample integrity and stability [1].
LC-MS/MS Analysis: Quantitation of this compound in plasma utilizes high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) detection. The analytical procedure begins with a 100 μL aliquot of calibration standards (5-500 ng/mL), quality control samples (15, 40, and 400 ng/mL), and study samples. Each aliquot is mixed with 400 μL of an internal standard solution (this compound-d8, 10 ng/mL in 0.1% formic acid in methanol). After vortexing for 1 minute, the mixture is centrifuged at 15,000× g for 10 minutes at 4°C, and 2 μL of the supernatant is injected into the LC-MS/MS system [1].
Chromatographic separation is performed using an XBridge C18 column (100 × 2.1 mm, 5 μm) maintained at 40°C. An isocratic mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (30:70, v/v) is employed at a flow rate of 0.50 mL/min, with a total run time not exceeding 3 minutes [1]. The LC-MS/MS system typically comprises an ExionLC AD system coupled with a Triple Quad 5500+ mass spectrometer, with data acquisition using Analyst 1.4.3 software. This method provides the sensitivity, specificity, and reproducibility required for accurate quantification of this compound in biological matrices.
Tumor Response Evaluation: Objective assessment of antitumor efficacy should be performed according to RECIST v.1.1 guidelines using unidimensional measurements [3]. Tumor assessments are recommended at baseline and at regular intervals during treatment (e.g., days 0, 7, 14, and 30). Response categories include complete response (CR; resolution of all target and non-target lesions, no new lesions), partial response (PR; ≥30% decrease in the longest diameter of target lesions, no progression of non-target lesions, no new lesions), stable disease (SD; decrease in target lesions of <30% or increase of <20%, no progression of non-target lesions, no new lesions), or progressive disease (PD; >20% increase in target lesions, progression of non-target lesions, or new lesions) [3]. Clinical benefit is defined as CR, PR, or SD.
Adverse Event Monitoring: Adverse events should be defined and graded according to the Veterinary Cooperative Oncology Group Common Terminology Criteria for Adverse Events (VCOG-CTCAE v2.0) [1] [3]. Evaluations should be conducted pretreatment and at regular intervals during therapy (e.g., 1, 2, and 4 weeks after initiation, followed by regular check-ups every 1-2 months). At each assessment, a complete physical examination, blood pressure measurement, hematological and biochemical tests, and urinalysis should be performed. Concomitant medications to prevent or manage drug-related adverse events may include famotidine, omeprazole, silymarin, ursodeoxycholic acid, mirtazapine, and tramadol [1].
This compound treatment is associated with dose-dependent cardiovascular effects, primarily hypertension and potential systolic dysfunction, similar to those observed with other VEGFR inhibitors. The underlying mechanism involves disruption of normal endothelial function through inhibition of VEGF signaling pathways essential for endothelial cell survival and vascular homeostasis. In healthy endothelium, VEGF stimulation promotes production of vasodilators including nitric oxide and prostacyclin, which act on vascular smooth muscle to enhance blood flow. This compound-mediated VEGFR inhibition disrupts this balance, leading to reduced vasodilation and increased peripheral resistance [4].
Clinical studies in dogs receiving this compound have demonstrated a significant increase in systolic blood pressure within two weeks of treatment initiation (p = 0.009) [4]. Concurrently, serum prostacyclin concentration decreases after one month of treatment (mean 98.8 pg/mL vs. 140.0 pg/mL at baseline, p = 0.03), while serum VEGF concentration increases after three months of treatment (mean 247.8 pg/mL vs. 135.4 pg/mL at baseline, p = 0.01), consistent with expected feedback mechanisms following VEGFR inhibition [4]. These biochemical changes correlate with functional cardiac alterations, including decreased global longitudinal strain (GLS) at five months (-14.5% vs. -15.7% at baseline, p = 0.048), indicating subclinical systolic dysfunction, though without significant changes in conventional measures such as LV fractional shortening or ejection fraction at this early stage [4].
Comprehensive cardiovascular assessment should be performed at baseline and at regular intervals during this compound therapy. The recommended monitoring protocol includes echocardiographic exams, electrocardiogram (ECG), blood pressure measurements, and biomarker evaluation at baseline, 1, 3, and 5 months after initiating treatment, with additional blood pressure assessment at 2 weeks [4]. Echocardiographic evaluation should include both conventional parameters (M-mode fractional shortening, Simpson's method of discs ejection fraction) and more sensitive measures such as global longitudinal strain (GLS) for early detection of systolic dysfunction [4].
Biomarker profiling should include serum markers of vascular endothelial function: VEGF, endothelin-1, platelet-derived growth factor (PDGF), prostacyclin, and cyclic guanosine monophosphate (cGMP), along with urinary nitrate measurements [4]. Blood pressure ≥170 mmHg should prompt consideration of antihypertensive therapy, consistent with current guidelines for management of hypertension with moderate target organ damage [4]. This comprehensive monitoring approach allows for early detection and intervention for cardiovascular adverse effects, potentially mitigating their clinical impact.
Table 4: Cardiovascular Effects and Biomarker Changes with this compound Treatment
| Parameter | Baseline Value | Post-Treatment Change | Timing | Clinical Significance |
|---|---|---|---|---|
| Systolic Blood Pressure | Normal range | Significant increase (p=0.009) | 2 weeks | Early indicator of vasotoxicity [4] |
| Serum Prostacyclin | 140.0 pg/mL | Decrease to 98.8 pg/mL (p=0.03) | 1 month | Reduced vasodilation [4] |
| Serum VEGF | 135.4 pg/mL | Increase to 247.8 pg/mL (p=0.01) | 3 months | Feedback increase due to VEGFR inhibition [4] |
| Global Longitudinal Strain | -15.7% | Decrease to -14.5% (p=0.048) | 5 months | Early marker of systolic dysfunction [4] |
| LV Ejection Fraction | Normal | No significant change | 5 months | Later indicator of cardiotoxicity [4] |
| Hypertension Incidence | Not applicable | 37% (SBP >160 mmHg) | Variable | Requires monitoring and management [4] |
Recent research has explored nanoparticle-based delivery systems for this compound to enhance therapeutic efficacy and reduce systemic toxicity. A promising approach involves combination with nanohydroxyapatite (nHAp), a biomaterial with high bioactivity, biocompatibility, non-immunogenicity, and biodegradability superior to other nanoparticles such as SiO2, TiO2, quantum dots, and carbon nanotubes [5]. The nHAp-Toc composite demonstrates a slower and prolonged release profile of this compound compared to the free drug, with release kinetics influenced by hydrodynamic size, surface interaction, and environmental pH [5].
In vitro studies using NI-1 mastocytoma cells have demonstrated the enhanced efficacy of this approach, with the nHAp-Toc combination showing high potency (IC50 = 4.29 nM) while maintaining drug specificity [5]. Physicochemical characterization confirms that this compound transitions from crystalline to amorphous form during nHAp-Toc preparation, with surface interactions between the drug and nanocarrier confirmed via FT-IR, UV-Vis, and SEM-EDS analysis [5]. This drug delivery platform represents a significant advancement in formulation technology, potentially allowing for improved tumor targeting through enhanced permeability and retention (EPR) effects while mitigating systemic exposure and associated adverse events.
The establishment of exposure-response relationships for this compound, though preliminarily characterized, requires further validation in larger prospective studies. Current evidence suggests that this compound meets most criteria for therapeutic drug monitoring (TDM), but broader implementation will require standardization of sampling protocols and establishment of target exposure ranges specific to different tumor types [1]. Additionally, research into predictive biomarkers beyond RTK expression is needed to better identify patients most likely to benefit from therapy.
Combination strategies represent another promising direction, particularly based on the molecular characterization of tumors. The frequent phosphorylation of RET in AGASACA (54%) and thyroid carcinoma (20%) suggests potential synergy with more specific RET inhibitors [2]. Similarly, the nearly universal expression of PDGFRα in these tumors supports exploration of combination approaches targeting parallel pathways. The development of rational combination therapies based on comprehensive molecular profiling will likely enhance clinical outcomes while potentially allowing for further dose reduction of individual agents.
Future research directions focus on precision dosing, novel formulations, and combination strategies.
Toceranib is an orally bioavailable small molecule that acts as a competitive inhibitor of ATP binding to a range of receptor tyrosine kinases (RTKs), thereby preventing receptor phosphorylation and downstream signaling [1]. Its primary targets include [2] [1]:
The following diagram illustrates the core signaling pathway targeted by this compound.
This compound inhibits ATP binding to block kinase signaling. [2] [1]
Recent pharmacokinetic studies highlight significant interpatient variability, driving research into Therapeutic Drug Monitoring (TDM) to optimize efficacy and safety [2].
Table 1: Key Exposure-Response Findings from Recent Research
| Parameter | Findings | Clinical Implications |
|---|---|---|
| Interpatient Variability | High variability in dose-normalized Cmax (29%) and Cmin (61%) [2]. | Fixed dosing can lead to under/over-exposure; supports dose individualization. |
| Steady-State Achievement | Steady-state plasma concentration achieved within 1 week [2]. | Early PK assessment is feasible. |
| Efficacy Threshold | Cmax ≥ 40 ng/mL associated with clinical efficacy in MCTs [2]. | A potential target for TDM. |
| Exposure-Safety Relationship | Higher Cmax may be associated with an increased risk of Adverse Events (AEs) [2]. | TDM could help mitigate toxicity. |
Table 2: Documented Safety Profile & Biomarker Changes
| Adverse Effect / Change | Documented Findings | Onset / Context |
|---|---|---|
| Systemic Hypertension | Significant increase in systolic blood pressure observed 2 weeks after initiation [3]. | Requires monitoring, especially early in treatment. |
| Change in Serum VEGF | Significant increase after 3 months of treatment (mean 247.8 pg/mL vs. 135.4 pg/mL baseline) [3]. | A potential biomarker of vascular effects. |
| Change in Serum Prostacyclin | Significant decrease after 1 month of treatment (mean 98.8 pg/mL vs. 140.0 pg/mL baseline) [3]. | Suggests drug-induced endothelial dysfunction. |
| Cardiac Function | Decreased Global Longitudinal Strain (GLS) at 5 months, indicating subclinical systolic dysfunction [3]. | No significant change in fractional shortening or ejection fraction. |
For researchers designing studies, here are detailed methodologies from recent investigations.
This protocol is designed to establish exposure-response relationships and assess the feasibility of TDM.
This protocol details the assessment of cardiovascular effects in dogs receiving this compound.
Foundational research continues to expand, focusing on overcoming resistance and improving efficacy through rational combinations.
This document provides a detailed methodology for assessing the in vitro sensitivity of cancer cells to toceranib phosphate, a tyrosine kinase inhibitor (TKI). The protocols are adapted from recent studies for researchers and drug development professionals [1] [2] [3].
This section outlines the workflow for creating cell cultures from patient-derived tissues for drug testing.
Table 1: Reagents for Primary Cell Culture
| Component | Specification | Purpose/Note |
|---|---|---|
| Basal Medium | Advanced Dulbecco's Modified Eagle Medium/F12 (DMEM/F12) | Supports growth of diverse cell types [1] |
| Supplements | 10% Fetal Bovine Serum (FBS), 10 mM HEPES, GlutaMAX | Provides nutrients and stable growth conditions [1] |
| Antibiotic/Antimycotic | Zell Shield or equivalent (e.g., Penicillin-Streptomycin) | Prevents microbial contamination [1] |
| Digestive Enzymes | Collagenase II (Life Technologies), Hyaluronidase, Ly27632 (Sigma-Aldrich) | Breaks down extracellular matrix; Ly27632 is a ROCK inhibitor [1] |
| Cell Strainer | 70 µm pore size (BD Biosciences) | Removes undigested tissue fragments [1] |
Table 2: Experimental Dosing Scheme for a 96-Well Plate
| Component | Volume per Well (µL) | Final this compound Concentration (Example) | Notes |
|---|---|---|---|
| Cell Suspension | 100 | N/A | 15,000 cells/well [1] |
| Drug Working Solution | 10-100 | e.g., 1, 5, 10, 20, 50, 100 µM | Serially diluted in medium |
| Vehicle Control (DMSO) | 10-100 | 0 µM | Match highest DMSO concentration in drug wells |
| Blank Control (Medium only) | 100 | N/A | No cells, for background subtraction |
The primary readout for drug efficacy is the measurement of cell viability after drug exposure.
To study resistance, generate this compound-resistant sublines from a sensitive parent line (e.g., C2 canine mastocytoma cell line) [3].
Table 3: Characterization of this compound-Resistant Sublines
| Assay | Parental (Sensitive) Line | Resistant Sublines (TR1, TR2, TR3) | Key Findings |
|---|---|---|---|
| Growth Inhibition (IC50) | < 10 nM [3] | > 1,000 nM [3] | Confirms resistant phenotype |
| KIT Phosphorylation | Inhibited by TOC in a dose-dependent manner [3] | Maintained despite high [TOC] [3] | Confirms target-level resistance |
| Secondary c-kit Mutations | Only primary mutation present | Juxtamembrane & kinase domain mutations (e.g., Q574R, M835T, K724R) [3] | Identifies potential mechanism |
| KIT Overexpression | Baseline level | Up to 4-fold increase in mRNA and protein [3] | Identifies potential mechanism |
| P-gp Activity | Minimal/None [3] | Minimal/None [3] | Rules out efflux pump mechanism |
For tumors where the target RTKs are unknown, a Proteome Profiler Phospho-RTK Array Kit can simultaneously assess the phosphorylation status of 42 different RTKs [2]. This helps determine if a tumor's responsiveness is linked to inhibition of specific activated RTKs.
These protocols provide a framework for evaluating this compound's direct anti-proliferative effects, modeling resistance, and investigating its mechanism of action in vitro. The integration of viability assays with functional phosphorylation and resistance studies offers a comprehensive platform for preclinical drug evaluation.
This compound phosphate (Palladia; Zoetis, Parsippany, NJ, USA) represents the first FDA-approved receptor tyrosine kinase inhibitor (TKI) specifically developed for veterinary oncology, providing researchers with a valuable tool for studying targeted cancer therapies in spontaneous canine cancer models. As a multi-targeted tyrosine kinase inhibitor, this compound competitively inhibits adenosine triphosphate binding to various receptor tyrosine kinases in the split-kinase family, including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor α/β (PDGFRα/β), and stem cell factor receptor (KIT) [1]. Through disruption of these critical signaling pathways, this compound exerts both direct antitumor effects and antiangiogenic activity, making it particularly valuable for studying combination therapies and resistance mechanisms.
The use of spontaneous canine cancer models has gained significant recognition in translational oncology research, as these models closely recapitulate the complexity, heterogeneity, and therapeutic responses observed in human cancers. This compound has demonstrated activity against a spectrum of canine malignancies beyond its approved indication for mast cell tumors, including anal sac anal gland adenocarcinoma, thyroid carcinoma, osteosarcoma, pancreatic carcinoma, and aortic body chemodectomas [2] [3] [4]. This broad activity profile makes this compound an excellent candidate for investigating targeted therapy approaches, pharmacodynamic biomarkers, and resistance mechanisms in companion animal models that closely mirror human disease.
Personal protective equipment should be worn when handling this compound tablets, especially if tablets are broken or damaged. Researchers should wear gloves when administering the drug or handling animal waste (urine, feces, vomit) from treated subjects [5]. Any soiled bedding or contaminated materials should be sealed in double plastic bags before disposal. Laundry items contaminated with excretions from this compound-treated animals should be washed separately from other laboratory linens [5]. These precautions minimize potential human exposure to the tyrosine kinase inhibitor.
For administration, the film-coated tablets should not be divided or crushed as this compromises the protective coating. If tablets become wet or damaged, they should be handled with gloves. The standard protocol involves oral administration with or without food, though consistency in administration relative to feeding is recommended within studies to minimize variability in absorption [5].
Table 1: this compound Dosing Regimens in Canine Tumor Models
| Tumor Type | Starting Dose | Dosing Schedule | Clinical Benefit Rate | Key References |
|---|---|---|---|---|
| Mast Cell Tumors | 3.25 mg/kg | Every other day | 42.8% ORR (21 CR, 41 PR) | [6] |
| Solid Tumors | 2.4-2.9 mg/kg | Every other day | 50-90% | [1] |
| Pancreatic Carcinoma | 2.5 mg/kg (mean) | 3 days per week (majority) | 75% (1 PR, 2 SD) | [4] |
| Aortic Body Chemodectomas | 2.8 mg/kg (median) | Every other day or 3×/week | 89% | [3] |
| Various Solid Tumors (AGASACA, Thyroid, OSA) | 2.8 mg/kg (median) | MWF (59%) or EOD | 74% (63/85 dogs) | [2] |
ORR = Objective Response Rate; CR = Complete Response; PR = Partial Response; SD = Stable Disease; AGASACA = Anal Gland Anal Sac Adenocarcinoma; OSA = Osteosarcoma; EOD = Every Other Day; MWF = Monday/Wednesday/Friday
The maximum tolerated dose (MTD) for this compound was established at 3.25 mg/kg administered every other day during phase I clinical trials [2]. However, considerable research has demonstrated that significant biological activity can be achieved at lower doses (2.4-2.9 mg/kg), with potentially improved safety profiles [1] [2]. This is particularly relevant for long-term studies where maintaining subject health is critical for data collection. Studies have shown that a median dose of 2.8 mg/kg every other day or on a Monday/Wednesday/Friday schedule achieved clinical benefit in 74% of dogs with various solid tumors, including anal sac adenocarcinomas, osteosarcomas, and thyroid carcinomas [2].
Table 2: Dose Adjustment Guidelines for Adverse Events
| Adverse Event | Recommended Action | Dose Modification |
|---|---|---|
| >2 episodes vomiting/diarrhea in 24 hours | Temporary discontinuation | 25-50% reduction after resolution |
| Anorexia >2 days | Temporary discontinuation | 25-50% reduction after resolution |
| Fresh blood in stool | Temporary discontinuation | 25-50% reduction after resolution |
| Neutropenia (Grade II) | Temporary discontinuation | 25% reduction after recovery |
| Protein-losing enteropathy | Temporary discontinuation | 50% reduction or permanent discontinuation |
| Unexplained lameness | Temporary discontinuation | 25% reduction after resolution |
Dose modifications should be implemented based on the severity and persistence of adverse events. Treatment should be temporarily discontinued for any of the above adverse events until resolution, followed by re-initiation at a reduced dose (typically 0.5 mg/kg decrease or 25% reduction) [5] [4]. In research settings, the decision to continue treatment despite adverse events should be based on predefined experimental endpoints and institutional animal care guidelines.
For subjects experiencing recurrent adverse events despite dose reduction, alternative dosing schedules such as Monday/Wednesday/Friday administration or every third day dosing may improve tolerability while maintaining efficacy [2]. Studies have demonstrated that 58.7% of dogs achieving clinical benefit were successfully maintained on a Monday/Wednesday/Friday schedule [2].
Sample Collection and Processing: Blood samples should be collected in ethylenediaminetetraacetic acid (EDTA) tubes at appropriate time points post-administration (typically 6 hours for C~max~ and 48 hours for C~min~ at steady-state) [1]. Within 30 minutes of collection, samples should be centrifuged at 3000× g for 10 minutes at 4°C. The separated plasma should be aliquoted into cryovials and stored at -80°C until analysis [1].
Sample Preparation:
LC-MS/MS Parameters:
Steady-state plasma concentrations are typically achieved within 1 week of initiation of dosing, with minimal accumulation thereafter [1]. Research protocols should incorporate monitoring of interpatient variability, which has been reported to be 29% for dose-normalized C~max~ and 61% for dose-normalized C~min~ [1]. Therapeutic drug monitoring may be particularly valuable in study designs investigating efficacy endpoints, as a C~max~ threshold of 40 ng/mL has been associated with clinical efficacy in mast cell tumors [1].
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes |
|---|---|---|
| Time to steady-state | 1 week | No significant difference in C~max~ between weeks 1, 4, and 12 |
| Interpatient variability (C~max~) | 29% | Dose-normalized |
| Interpatient variability (C~min~) | 61% | Dose-normalized |
| Suggested target C~max~ | >40 ng/mL | Associated with clinical efficacy in MCT |
| Sampling times | 6h (C~max~), 48h (C~min~) | Post-administration |
Response Criteria: Tumor response should be evaluated using standardized veterinary response criteria adapted from human oncology frameworks:
Assessment Schedule: Baseline measurements should be obtained within 1 week prior to treatment initiation. Follow-up evaluations should be conducted every 4-8 weeks depending on tumor kinetics, utilizing consistent imaging modalities (ultrasound, CT, or caliper measurements) throughout the study [3] [4].
Table 4: Efficacy Outcomes of this compound in Canine Tumor Models
| Tumor Type | N | Clinical Benefit Rate | Overall Survival (Days) | Key Findings |
|---|---|---|---|---|
| Mast Cell Tumors | 145 | 42.8% ORR | TTP: 18.1 weeks (responders) | FDA-approved indication; higher response in dogs with c-kit mutations |
| Aortic Body Chemodectomas | 27 | 89% | 478 (TOC alone), 521 (combination) | Long-term disease control achieved |
| Pancreatic Carcinoma | 8 | 75% | 89.5 (median) | Notable for generally chemotherapy-resistant tumor |
| Various Solid Tumors | 85 | 74% | Varies by histology | Activity across multiple histologies |
| Urothelial Carcinoma | 37 | 86.7% (SD+PR) | 128.5 (median SD duration) | Predominantly stable disease |
TTP = Time to Progression; TOC = this compound
The anti-tumor activity of this compound extends beyond direct cytoreductive effects to include disease stabilization, which is a clinically relevant endpoint particularly for slow-growing tumors or in subjects where quality of life is a primary endpoint [3] [4] [7]. In aortic body chemodectomas, an 89% clinical benefit rate was observed with median survival times of 478 days for this compound monotherapy and 521 days for combination therapy [3]. Similarly, in pancreatic carcinoma—a tumor type with historically poor outcomes—this compound achieved a 75% clinical benefit rate with one partial response and two cases of stable disease among evaluable subjects [4].
The adverse event profile of this compound is generally manageable with appropriate monitoring and dose modifications. The most frequently observed adverse events include [5] [4]:
In a study of 10 dogs with solid tumors, C~max~ was positively associated with the risk of adverse events, though this correlation did not reach statistical significance (week 1 C~max~, p = 0.190; average C~max~, p = 0.109) [1]. This suggests that therapeutic drug monitoring may help optimize the therapeutic index by maintaining exposure within the efficacious yet tolerable range.
Baseline Assessment: Complete blood count, serum biochemistry profile, urinalysis, and blood pressure measurement should be obtained prior to treatment initiation [1].
Ongoing Monitoring:
Additional Considerations: Subjects receiving concurrent non-steroidal anti-inflammatory drugs (NSAIDs) should be monitored for gastrointestinal bleeding, as this combination may increase risk [5]. Premedication with antacids, carafate, or anti-inflammatory medications for 4-7 days prior to initiating this compound may minimize gastrointestinal side effects [5].
Diagram 1: this compound Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through multi-targeted inhibition of key receptor tyrosine kinases involved in tumor pathogenesis. The primary mechanisms include:
The molecular basis for response varies across tumor types. In mast cell tumors with activating c-kit mutations, this compound directly inhibits constitutive KIT signaling [8]. In other solid tumors, the antiangiogenic effects may predominate. Evidence of PDGFRβ phosphorylation has been documented in a subset of urothelial carcinomas (33% of tumors), suggesting a potential mechanism for activity in this tumor type [7].
This compound phosphate represents a valuable tool in oncology research, particularly for investigators utilizing spontaneous canine cancer models. The compound's well-characterized pharmacokinetics, manageable toxicity profile, and multi-targeted mechanism make it suitable for studying combination therapies, resistance mechanisms, and biomarkers of response.
The dosing protocols outlined herein, with starting doses of 2.4-3.25 mg/kg administered every other day or three times weekly, provide effective tumor control while minimizing adverse events. The availability of a validated LC-MS/MS method for drug monitoring enables researchers to correlate drug exposure with both efficacy and toxicity endpoints. Standardized response criteria facilitate comparison across studies and institutions.
Future research directions include exploring combination therapies with conventional chemotherapy agents, investigating predictive biomarkers for response, and developing strategies to overcome resistance through targeting alternative pathways. The established in vitro models of acquired this compound resistance provide valuable tools for investigating resistance mechanisms and developing second-generation inhibitors [8].
Toceranib phosphate (Palladia) represents the first FDA-approved receptor tyrosine kinase (RTK) inhibitor for veterinary oncology, specifically developed for treating canine mast cell tumors (MCTs). This orally bioavailable small molecule inhibitor functions as a competitive ATP-binding antagonist that prevents receptor phosphorylation and subsequent downstream signaling cascades. This compound's published inhibitory profile primarily targets VEGFR2, PDGFRα/β, and KIT receptors, though it demonstrates activity against additional tyrosine kinases including CSF1R, FLT-3, and RET based on kinome analysis data. The compound exerts dual anticancer effects through both direct antitumor activity (via KIT and FLT-3 inhibition) and anti-angiogenic mechanisms (via VEGFR and PDGFR inhibition), providing broader clinical response potential compared to narrowly targeted inhibitors [1].
The molecular basis for this compound's efficacy in canine MCTs stems from its potent inhibition of mutant KIT receptors, with approximately 30% of canine MCTs possessing activating mutations in KIT that are specifically targeted by the drug. Clinical studies have demonstrated that MCTs bearing these activating mutations are significantly more likely to achieve complete response compared to KIT-mutation negative tumors. Beyond its approved indication, this compound has demonstrated biological activity against various canine carcinomas including anal sac adenocarcinoma, thyroid carcinoma, head and neck carcinoma, and nasal carcinoma when used in off-label settings [1].
The establishment of this compound-resistant mast cell lines provides critical insights into acquired resistance mechanisms and enables screening of second-line therapeutic options. The following protocol details the generation and characterization of this compound-resistant sublines from parental canine mastocytoma cells:
This established protocol typically yields resistant sublines with distinct secondary mutations in c-kit, including point mutations such as Q574R, M835T (TR1), K724R (TR2), and K580R, R584G, A620S (TR3). Resistant cells generally maintain constitutive KIT phosphorylation despite this compound exposure and demonstrate significant KIT overexpression at both transcript and protein levels. Importantly, these sublines typically retain sensitivity to conventional cytotoxic agents (vinblastine, lomustine) and show variable sensitivity to alternative KIT inhibitors, providing opportunities for sequential or combination therapy approaches [2].
Table 1: Characteristics of this compound-Resistant Mast Cell Sublines
| Subline | IC50 (nM) | Secondary c-kit Mutations | KIT Overexpression | P-gp Activity |
|---|---|---|---|---|
| Parental C2 | <10 | None (exon 11 ITD only) | Baseline | Minimal |
| TR1 | >1,000 | Q574R, M835T | 3.8-fold increase | Minimal |
| TR2 | >1,000 | K724R | 3.2-fold increase | Minimal |
| TR3 | >1,000 | K580R, R584G, A620S | 4.1-fold increase | Minimal |
Understanding this compound pharmacokinetics is essential for determining optimal dosing regimens that maintain target inhibition while minimizing adverse events. The following protocol details the assessment of this compound plasma concentrations and corresponding pharmacodynamic effects:
Studies implementing this protocol have demonstrated that doses of 2.4-2.9 mg/kg EOD achieve average 6-8 hour plasma concentrations of 100-120 ng/mL, well above the target threshold. Additionally, significant increases in plasma VEGF concentrations during treatment provide evidence of effective VEGFR2 inhibition. This dosing strategy is associated with a substantially reduced adverse event profile while maintaining antitumor efficacy, making it preferable for both clinical use and investigational studies [3].
Table 2: Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Laboratory Dogs (3.25 mg/kg) | Clinical Dogs (2.5-2.75 mg/kg) | Units |
|---|---|---|---|
| Cmax | 68.6-112 | 100-120 | ng/mL |
| Tmax | 5.3-9.3 | 6-8 | hours |
| Terminal half-life | 31 | ~24 | hours |
| Oral bioavailability | 76.9% | Not assessed | % |
| Plasma clearance | 1.45 | Not assessed | L/kg/h |
| Volume of distribution | 29.7 | Not assessed | L/kg |
Comprehensive in vitro assessment of this compound activity provides critical data for both primary drug screening and mechanism of action studies. The following protocols outline standardized approaches for evaluating this compound effects across multiple canine cancer cell types:
This comprehensive in vitro assessment strategy has demonstrated that this compound effectively inhibits KIT phosphorylation in sensitive MCT cells in a dose-dependent manner (IC50 <10 nM for parental C2 cells), while inducing both cell cycle arrest and apoptosis. Importantly, these protocols can identify differential sensitivity patterns based on c-kit mutation status and have revealed that this compound shows limited direct anti-proliferative activity against urothelial carcinoma cells despite clinical activity, suggesting that effects on tumor microenvironment may contribute to its efficacy in certain cancer types [2] [4].
Objective and consistent response assessment is critical for evaluating this compound efficacy in both preclinical models and clinical trials. The following protocol outlines the standardized approach based on RECIST (Response Evaluation Criteria in Solid Tumors) guidelines:
Implementation of this standardized assessment protocol in studies of this compound for metastatic osteosarcoma demonstrated a clinical benefit rate of 10% (2/20 dogs; 1 PR, 1 SD), highlighting the importance of consistent response criteria for meaningful cross-trial comparisons. For MCTs, this approach has documented objective response rates of approximately 42.8% with higher complete response rates in tumors bearing KIT mutations [1] [6].
Combination therapies incorporating this compound require systematic safety evaluation to identify potential synergistic toxicities. The following protocol details the safety assessment for the Chlorambucil-Toceranib combination:
This comprehensive safety assessment protocol has demonstrated that the Chlorambucil-Toceranib combination is generally well tolerated, with the most common adverse events being mild to moderate gastrointestinal toxicity (39.5% of cases) and UPC elevation (15.8% of cases). Hematological and biochemistry adverse events occur less frequently (13.2% each), with most being Grade 1-2 severity. Implementation of this protocol has confirmed that no dogs required treatment discontinuation due to adverse events, supporting the manageable safety profile of this combination approach [7].
Table 3: Adverse Event Profile of this compound-Containing Regimens
| Adverse Event | This compound Monotherapy (Label Dose) | This compound Lower Dose (2.5-2.75 mg/kg) | This compound + Chlorambucil |
|---|---|---|---|
| Anorexia | ~20% | Substantially reduced | Not specified |
| Diarrhea | Comparable | Comparable | 39.5% (all GI events) |
| Vomiting | ~20% | Substantially reduced | Included in GI events |
| Neutropenia | ~20% | Substantially reduced | 13.2% (hematological) |
| Proteinuria | Not specified | Not specified | 15.8% |
| Grade 3/4 Events | ~20% requiring dose reduction | <10% | Rare |
These comprehensive Application Notes and Protocols provide researchers with standardized methodologies for investigating this compound's mechanisms of action, efficacy, resistance patterns, and safety profiles. The detailed experimental procedures enable systematic evaluation across in vitro and in vivo models, facilitating comparison of results across studies and institutions. The incorporation of pharmacokinetic monitoring, standardized response criteria, and combination safety assessment protocols supports the rational development of this compound-containing treatment strategies for canine cancers. Future directions include optimization of nanoparticle formulations to enhance drug delivery and systematic investigation of sequential therapy approaches to overcome resistance.
1. Fundamental Drug Profile Toceranib phosphate (brand name Palladia) is an anti-cancer medication used exclusively in veterinary medicine. It is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that works by blocking specific enzymes involved in cell signaling pathways [1]. Its primary targets include KIT, vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs) [1]. This dual action inhibits tumor cell growth and angiogenesis (the formation of new blood vessels that supply the tumor) [1].
2. Key Research & Clinical Applications Originally approved for canine mast cell tumors (MCTs), its research application has expanded significantly [1].
3. Quantitative Data for Protocol Design The table below summarizes key quantitative data to inform dosing and experimental design.
| Parameter | Value / Range | Context / Notes |
|---|---|---|
| Standard Dosage | 2.27 - 3.25 mg/kg | Oral administration, typically on an alternate-day schedule (e.g., Monday, Wednesday, Friday) [3] [4]. |
| IC50 (Sensitive Cells) | < 10 nM | Demonstrated in TOC-sensitive canine mastocytoma (C2) cell line [5]. |
| IC50 (Resistant Cells) | > 1,000 nM | Observed in experimentally derived TOC-resistant sublines (TR1, TR2, TR3) [5]. |
| Clinical Benefit Rate | 89% | Reported for aortic body chemodectomas (defined as complete response, partial response, or stable disease >10 weeks) [4]. |
| Overall Response Rate (ORR) | 42.8% - 47% | In canine MCTs; varies based on patient population and c-kit mutation status [6]. |
| Median Survival (MCTs) | 331 days | Reported for dogs with grade III MCTs treated with standard therapy (vinblastine) [6]. |
Protocol 1: In Vitro Drug Sensitivity Testing for Personalized Therapy This protocol uses patient-derived cell cultures to predict individual drug responses and guide adjuvant therapy selection [7].
Sample Collection & Processing:
Cell Culture:
Drug Treatment & Viability Assay:
Data Analysis:
Protocol 2: Investigating Acquired Resistance to this compound This protocol outlines the creation of an in vitro model to study resistance mechanisms, such as secondary c-kit mutations [5].
Development of Resistant Cell Lines:
Phenotypic Confirmation of Resistance:
Molecular Analysis of Resistance Mechanisms:
The following diagrams, generated using Graphviz, illustrate this compound's mechanism of action and a key experimental workflow for studying resistance.
Toceranib phosphate (Palladia) represents a significant advancement in veterinary oncology as the first FDA-approved small molecule tyrosine kinase inhibitor (TKI) for veterinary use. This orally bioavailable inhibitor primarily targets receptor tyrosine kinases (RTKs) in the split-kinase family, including vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), stem cell factor receptor (KIT), and Fms-like tyrosine kinase 3 (Flt-3) [1] [2]. This compound functions as a competitive ATP inhibitor, preventing receptor phosphorylation and subsequent downstream signal transduction, thereby exhibiting both direct antitumor effects and anti-angiogenic activity [1] [2].
The drug's mechanism involves dual complementary pathways: first, through direct inhibition of tumor cell signaling pathways essential for sustained growth and survival, and second, through disruption of tumor vasculature by inhibiting critical pro-angiogenic receptors [2]. This comprehensive approach simultaneously targets both the tumor cells and their supportive microenvironment. Additionally, emerging evidence suggests that this compound possesses immunomodulatory properties, specifically reducing circulating regulatory T-cells (Tregs), which may further enhance antitumor immunity [2] [3].
Figure 1: this compound Mechanism of Action and Therapeutic Effects Diagram. This compound inhibits multiple receptor tyrosine kinases, resulting in combined anti-angiogenic, direct antitumor, and immunomodulatory effects that collectively contribute to therapeutic outcomes.
This compound has demonstrated substantial clinical benefit across various canine solid tumors beyond its approved indication for mast cell tumors. A comprehensive retrospective analysis of 85 dogs with diverse solid malignancies reported an overall clinical benefit rate (complete response + partial response + stable disease) of 74% [1]. The drug exhibits particularly notable activity against anal sac anal gland adenocarcinoma (AGASACA), with clinical benefit observed in 28 out of 32 cases (87.5%), including 8 partial responses and 20 cases of stable disease [1]. Similarly, in thyroid carcinoma, clinical benefit was documented in 12 out of 15 dogs (80%), while head and neck carcinomas showed an impressive 87.5% clinical benefit rate (7 out of 8 cases) [1].
The biological activity of this compound extends to other challenging malignancies. In metastatic osteosarcoma, which typically carries a poor prognosis, 11 out of 23 dogs (47.8%) achieved clinical benefit, predominantly disease stabilization [1]. Nasal carcinomas also responded favorably, with 5 out of 7 cases (71.4%) deriving clinical benefit from this compound therapy [1]. More recently, a multi-institutional retrospective study evaluating this compound in aortic body tumors (chemodectomas) demonstrated a remarkable 89% clinical benefit rate and a median survival time of 478 days for dogs receiving this compound alone [4].
Table 1: Antitumor Activity of this compound in Canine Solid Tumors
| Tumor Type | Cases (n) | Clinical Benefit Rate | Complete Response | Partial Response | Stable Disease | Reference |
|---|---|---|---|---|---|---|
| Anal Sac Adenocarcinoma | 32 | 87.5% (28/32) | 0 | 8 | 20 | [1] |
| Thyroid Carcinoma | 15 | 80.0% (12/15) | 0 | 4 | 8 | [1] |
| Head & Neck Carcinoma | 8 | 87.5% (7/8) | 1 | 5 | 1 | [1] |
| Nasal Carcinoma | 7 | 71.4% (5/7) | 1 | 0 | 4 | [1] |
| Metastatic Osteosarcoma | 23 | 47.8% (11/23) | 0 | 1 | 10 | [1] |
| Aortic Body Tumors | 27 | 89.0% (24/27) | - | - | - | [4] |
Recent investigations have expanded the potential applications of this compound while also elucidating challenges with acquired resistance. A 2025 organoid model study of canine apocrine gland anal sac adenocarcinoma demonstrated differential sensitivity to molecularly targeted agents, with this compound showing generally high efficacy across all tested organoid lines [5]. This novel experimental approach provides a valuable platform for evaluating this compound sensitivity in individual tumors and screening combination therapies.
The development of acquired resistance to this compound presents a significant clinical challenge, particularly in mast cell tumors. Research has identified that chronic exposure to this compound can lead to secondary mutations in c-kit, including point mutations in the juxtamembrane and tyrosine kinase domains, as well as KIT protein overexpression [6]. Importantly, these resistance mechanisms do not typically involve P-glycoprotein-mediated drug efflux, and this compound-resistant cells generally retain sensitivity to conventional cytotoxic agents such as vinblastine and lomustine [6]. This understanding provides a rational basis for combining this compound with traditional chemotherapy or developing sequential treatment strategies to overcome resistance.
The original label dose for this compound was established at 3.25 mg/kg administered every other day (EOD), based on phase I clinical trials that identified this as the maximum tolerated dose (MTD) [7] [2]. However, substantial evidence now indicates that lower doses provide sufficient target inhibition while significantly improving tolerability. A pivotal study demonstrated that doses ranging from 2.4-2.9 mg/kg EOD achieved plasma concentrations of 100-120 ng/mL, well above the 40 ng/mL threshold associated with target inhibition [7]. This lower dosing range was associated with a substantially reduced adverse event profile while maintaining clinical efficacy comparable to the MTD [7].
Alternative dosing schedules, particularly Monday/Wednesday/Friday (MWF) administration, have gained popularity in clinical practice. Retrospective analyses indicate that approximately 59% of dogs experiencing clinical benefit were dosed on a MWF schedule rather than strict EOD administration [1]. This flexible approach enhances owner compliance while maintaining therapeutic drug exposure. The median dose across dogs achieving clinical benefit was 2.8 mg/kg, with 73% of dogs receiving <3 mg/kg and only 27% treated at ≥3 mg/kg [1], supporting the trend toward lower dosing in contemporary oncology practice.
Table 2: this compound Dosing and Pharmacokinetic Parameters
| Parameter | Standard Dose | Reduced Dose | Notes |
|---|---|---|---|
| Dose Range | 3.25 mg/kg | 2.4-2.9 mg/kg | [7] |
| Frequency | Every other day | Every other day or MWF | MWF improves compliance [1] |
| Plasma Concentration (Cmax) | 30-180 ng/mL | 100-120 ng/mL | [7] |
| Target Threshold | >40 ng/mL | >40 ng/mL | Sustained above target [7] |
| Clinical Benefit | 60% (12/20 dogs) | 69% (11/16 dogs) | Comparable efficacy [7] |
| Adverse Event Profile | Higher incidence | Substantially reduced | [7] |
Recent evidence supports the potential value of therapeutic drug monitoring (TDM) for optimizing this compound therapy. A 2025 pilot study demonstrated considerable interpatient variability in this compound pharmacokinetics, with coefficients of variation for dose-normalized peak (Cmax) and trough (Cmin) concentrations of 29% and 61%, respectively [8]. This variability supports the implementation of TDM to guide dose individualization, particularly given the correlation between higher Cmax levels and increased risk of adverse events [8].
The pharmacokinetic profile of this compound is characterized by a steady-state achievement within one week of treatment initiation, with no significant differences in dose-normalized Cmax observed between weeks 1, 4, and 12 of treatment [8]. Blood sampling for TDM is recommended at 6 hours post-administration (Cmax) and 48 hours post-administration (Cmin) to accurately capture exposure parameters [8]. While formal exposure-response relationships for efficacy remain to be fully established, the available evidence indicates that targeting a Cmax of >40 ng/mL provides sufficient receptor inhibition while minimizing excessive exposure that predisposes to adverse events [8].
Well-designed clinical trials investigating this compound should incorporate standardized response assessment criteria to ensure reproducible and meaningful outcomes. The VCOG Response Evaluation Criteria for Solid Tumors (RECIST v1.1) provides the validated framework for objective tumor response assessment [7] [3]. These criteria define:
The clinical benefit rate (CR + PR + SD) represents a particularly relevant endpoint for tyrosine kinase inhibitors like this compound, which often produce disease stabilization rather than dramatic tumor shrinkage [1] [4]. Additional meaningful endpoints include progression-free survival (PFS), overall survival (OS), and time to treatment failure, with appropriate stratification based on tumor type, prior therapies, and prognostic factors [4] [3].
Incorporating biomarker assessments strengthens clinical trial design by confirming target engagement and providing mechanistic insights. Recommended biomarker approaches include:
This compound treatment is associated with a predictable profile of adverse events, predominantly gastrointestinal in nature. The most frequently reported adverse events include diarrhea (48%), anorexia (42%), vomiting (39%), lethargy (37%), and weight loss (15%) [7]. The incidence and severity of these events are dose-dependent, with significantly improved tolerability observed at doses below 3.0 mg/kg compared to the MTD of 3.25 mg/kg [7].
Proactive management strategies substantially enhance treatment tolerability and continuity. Recommended approaches include:
As a VEGFR inhibitor, this compound carries the potential for cardiovascular effects, including systemic hypertension and subclinical myocardial dysfunction. A 2025 prospective study documented a significant increase in systolic blood pressure within two weeks of treatment initiation, with approximately 37% of dogs developing hypertension (systolic blood pressure >160 mmHg) [9]. Additionally, sensitive echocardiographic parameters such as global longitudinal strain (GLS) may detect subtle changes in left ventricular systolic function before evident declines in ejection fraction [9].
Recommended cardiovascular surveillance includes:
The evolving landscape of this compound applications continues to expand, with ongoing research exploring novel combinations, biomarkers for patient selection, and mechanisms to overcome resistance. Three-dimensional organoid models of canine tumors represent a promising platform for evaluating this compound sensitivity and screening rational combination therapies [5]. Additionally, the integration of this compound with conventional chemotherapy or other targeted agents may yield synergistic antitumor effects while potentially mitigating resistance development [6].
Future clinical trials would benefit from incorporating prospective biomarker stratification, standardized imaging protocols, and patient-reported outcome measures to better capture the full therapeutic impact beyond traditional response metrics. The established efficacy of this compound across diverse tumor types, coupled with an improved understanding of its optimal dosing and toxicity management, solidifies its position as a versatile agent in veterinary oncology. Continued investigation will further refine its application and maximize its therapeutic potential for canine cancer patients.
This compound phosphate (Palladia) represents the first veterinary-approved tyrosine kinase inhibitor (TKI) for canine cancer therapy, initially receiving FDA approval in 2009 for the treatment of mast cell tumors. As a multi-targeted kinase inhibitor, this compound exerts its antitumor effects through three primary mechanisms: direct inhibition of receptor tyrosine kinases (RTKs) including KIT, VEGFR2, and PDGFR-α/β; antiangiogenic effects through suppression of tumor vasculature development; and induction of tumor cell death via targeted toxicity. The strategic advantage of this compound in combination therapy stems from its targeted mechanism of action, which differs fundamentally from conventional chemotherapeutic agents, potentially creating synergistic effects while minimizing overlapping toxicities.
The expanding applications of this compound beyond its approved indication for mast cell tumors have established its role in treating various canine solid tumors, including apocrine gland anal sac adenocarcinomas (AGASACA), thyroid carcinomas, squamous cell carcinomas, and other malignancies. Emerging research continues to elucidate the molecular basis for this compound's activity against diverse tumor types, with particular focus on its effects on the tumor microenvironment and immunomodulatory properties. This document provides comprehensive application notes and experimental protocols for researchers investigating this compound combination therapies, with emphasis on mechanistic rationale, practical implementation, and translational potential.
Table 1: Clinically Evaluated this compound Combination Regimens
| Combination Partner | Maximum Tolerated Dose | Dose-Limiting Toxicity | Tumor Types Studied | Clinical Benefit Rate | Citation |
|---|---|---|---|---|---|
| Vinblastine | Vinblastine: 1.6 mg/m² every other week + this compound: 3.25 mg/kg EOD | Neutropenia | Mast cell tumors | 71% objective response rate | [1] |
| Doxorubicin | Doxorubicin: 25 mg/m² q21d + this compound: 2.75 mg/kg EOD | Neutropenia | Various solid tumors | Majority showed anti-tumor activity | [2] |
| Chlorambucil | Chlorambucil: 15.1 mg/m² weekly (median) + this compound: 2.5 mg/kg MWF | Gastrointestinal events | Various solid tumors | 55.3% clinical benefit rate | [3] |
Vinblastine-Toceranib Combination: The combination of this compound with vinblastine demonstrated significant antitumor activity against mast cell tumors, with a 71% objective response rate observed in the phase I trial. However, this regimen required a substantial dose reduction of vinblastine (greater than 50% reduction in dose-intensity compared to single-agent use) due to enhanced myelosuppression, suggesting additive or synergistic activity between the two agents. The dose-limiting toxicity was neutropenia, and the recommended protocol for further investigation is vinblastine at 1.6 mg/m² every other week concurrent with this compound at 3.25 mg/kg every other day [1].
Doxorubicin-Toceranib Combination: In a phase I dose-finding trial, the combination of this compound and doxorubicin was well tolerated with no excessive gastrointestinal toxicity nor novel adverse events noted. The maximally tolerated dose was established as doxorubicin 25 mg/m² every 21 days given concurrently with this compound 2.75 mg/kg orally every other day. Antitumor activity was observed in the majority of cases, warranting further investigation in phase II/III clinical trials to characterize efficacy and long-term adverse event profiles [2].
Chlorambucil-Toceranib Combination: A recent retrospective evaluation of 38 dogs treated with chlorambucil and this compound combination therapy demonstrated a favorable safety profile with mild gastrointestinal adverse events occurring in 39.5% of cases. The clinical benefit rate was 55.3% with an overall response rate of 10.5%. The median progressive free survival and median survival time were 45.5 days and 259 days, respectively. Notably, no dogs discontinued treatment due to adverse events, indicating the combination is safe and well tolerated [3].
The rationale for combination therapy with this compound stems from its unique mechanism of action that complements traditional chemotherapeutic approaches. This compound functions as a multi-targeted receptor tyrosine kinase inhibitor that competitively blocks the ATP binding site of various kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT receptor tyrosine kinase. This targeted approach disrupts critical signaling pathways responsible for tumor cell proliferation, survival, and angiogenesis [4] [5].
In contrast, chemotherapeutic agents like vinblastine, doxorubicin, and chlorambucil exert their effects through cytotoxic mechanisms that directly damage DNA or disrupt cellular division machinery. Vinblastine inhibits microtubule formation by binding to tubulin, disrupting the normal mitotic process. Doxorubicin intercalates into DNA and inhibits topoisomerase II, while chlorambucil functions as an alkylating agent that forms cross-links in DNA strands. The non-overlapping mechanisms of these agents with this compound create the potential for synergistic antitumor activity without compounding similar toxicities [1] [3].
Emerging evidence suggests that this compound exerts significant effects on the tumor microenvironment beyond direct tumor cell cytotoxicity. This compound has been shown to modulate regulatory T cells (Tregs) when used in combination with metronomic chemotherapy, potentially enhancing antitumor immune responses [3]. Additionally, the antiangiogenic properties of this compound through VEGFR2 inhibition disrupt tumor vasculature, potentially improving drug delivery to tumor tissues when combined with cytotoxic agents.
The combination of chlorambucil and this compound demonstrates potential synergistic effects on regulatory T cell depletion, which may contribute to enhanced antitumor immunity. Chlorambucil treatment has been shown to reduce the number and function of CD25+, CD4+ and Foxp3+ regulatory T cells in peripheral blood, while this compound may further modulate the immunosuppressive tumor microenvironment [3]. These immunomodulatory effects provide a strong rationale for combination approaches that target both tumor cells and their supporting microenvironment.
Objective: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of this compound in combination with cytotoxic agents.
Study Population: Client-owned dogs with histologically confirmed measurable solid tumors. Inclusion criteria should allow for various tumor types known to be responsive to this compound, including mast cell tumors, anal sac adenocarcinomas, thyroid carcinomas, and other solid malignancies. Patients should have adequate organ function and minimal comorbidities.
Dose Escalation Design:
Safety Monitoring:
Recommended MTD Protocol:
Dose Modifications:
Recommended MTD Protocol:
Dose Modifications:
Rationale: Considerable interpatient variability in this compound pharmacokinetics necessitates potential therapeutic drug monitoring to optimize efficacy and minimize toxicity.
Sample Collection:
Analytical Method:
Target Concentration:
Background: Acquired resistance to this compound represents a significant clinical challenge in veterinary oncology. Current research focuses on identifying molecular mechanisms of resistance through liquid biopsy approaches.
Sample Collection Protocol:
Molecular Analysis:
Table 2: Monitoring Schedule for this compound Combination Therapy
| Parameter | Baseline | Week 1-4 | Week 5-12 | Every 8-12 Weeks Thereafter | At Progression |
|---|---|---|---|---|---|
| Physical Exam | ✓ | Weekly | Every 2-4 weeks | Every 4-8 weeks | ✓ |
| Tumor Measurement | ✓ | Every 2 weeks | Every 4 weeks | Every 8 weeks | ✓ |
| CBC/Biochemistry | ✓ | Weekly | Every 2-4 weeks | Every 4-8 weeks | ✓ |
| Urinalysis with UPC | ✓ | - | Every 4-8 weeks | Every 8-12 weeks | As needed |
| Diagnostic Imaging | ✓ | - | Every 8-12 weeks | Every 8-12 weeks | ✓ |
| This compound Cmax | - | ✓ | At week 12 | - | - |
| Liquid Biopsy | ✓ | - | - | Optional | ✓ |
Figure 1: this compound Combination Therapy Mechanism - This diagram illustrates the complementary mechanisms of action between this compound and cytotoxic agents, showing how inhibition of receptor tyrosine kinases combines with DNA damage and mitotic disruption to produce synergistic antitumor effects.
Figure 2: Combination Therapy Development Workflow - This diagram outlines the systematic approach to evaluating this compound combination therapies, from pre-clinical mechanistic studies through phased clinical trials establishing safety, efficacy, and comparative effectiveness.
This compound combination therapy represents a promising approach for enhancing antitumor efficacy while managing toxicity profiles in canine cancer treatment. The established combinations with vinblastine, doxorubicin, and chlorambucil provide clinically viable options for various solid tumors, with documented safety profiles and preliminary efficacy data. The mechanistic rationale for these combinations is robust, leveraging complementary pathways of action to achieve synergistic effects.
Future research directions should focus on prospective randomized trials comparing combination regimens with single-agent therapies, identification of predictive biomarkers for treatment response, and exploration of novel combination partners based on evolving understanding of cancer biology. Additionally, the implementation of therapeutic drug monitoring and liquid biopsy approaches may enable personalized dosing strategies that maximize efficacy while minimizing adverse events. As research in this field advances, this compound combination therapies are poised to play an increasingly important role in veterinary oncology, potentially offering enhanced outcomes for dogs with various malignant solid tumors.
This compound phosphate (marketed as Palladia) is a small-molecule tyrosine kinase inhibitor (TKI) approved for veterinary oncology that targets multiple receptor tyrosine kinases including VEGFR-2, PDGFR-α/β, and c-KIT. As a competitive ATP-binding site inhibitor, this compound blocks intracellular signaling pathways critical for tumor cell proliferation, survival, and angiogenesis. The drug was originally developed for canine mast cell tumors but has demonstrated efficacy against various canine solid tumors including squamous cell carcinoma, thyroid carcinoma, anal sac adenocarcinoma, and soft tissue sarcomas [1] [2]. This compound's molecular structure closely resembles sunitinib (Sutent), a human TKI, making it both a therapeutic agent and a valuable comparative oncology tool [3] [4].
The primary molecular mechanism involves inhibition of tyrosine kinase phosphorylation, subsequently disrupting downstream signaling cascades including MAPK/ERK and PI3K/AKT pathways. Additionally, this compound exerts potent antiangiogenic effects by blocking VEGF-mediated signaling in tumor endothelial cells, effectively starving tumors of necessary blood supply [1] [5]. More recently, research has revealed that this compound also affects the tumor microenvironment through modulation of immune cell function and cytokine secretion profiles, adding complexity to its therapeutic profile [6]. The following diagram illustrates the key signaling pathways inhibited by this compound and their cellular consequences:
Figure 1: this compound phosphate mechanism of action. This compound competitively inhibits key receptor tyrosine kinases, blocking downstream signaling pathways that promote tumor cell proliferation, survival, and angiogenesis. The net result is reduced tumor growth and increased apoptosis.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell viability and proliferation in response to this compound treatment. This protocol has been optimized for canine cancer cell lines including prostate carcinoma (PC1 and PC2), lung adenocarcinoma (BACA and CLAC), and other solid tumor models [5] [7].
Materials Required:
Procedure:
Technical Notes:
Table 1: this compound cytotoxicity in various canine cancer cell lines after 72 hours of exposure
| Cell Line | Tumor Type | IC₅₀ (μM) | Response Pattern | Reference |
|---|---|---|---|---|
| PC1 | Prostate carcinoma | Dose-dependent decrease | Sensitive | [5] |
| PC2 | Prostate carcinoma | Resistant at tested concentrations | Resistant | [5] |
| BACA | Lung adenocarcinoma | 0.08-0.168 | Sensitive | [7] |
| CLAC | Lung adenocarcinoma | 0.11-0.348 | Moderately sensitive | [7] |
The observed differential sensitivity between cell lines derived from the same cancer type highlights the importance of molecular profiling to identify predictive biomarkers for this compound response. For example, in prostate cancer models, PC1 cells showed dose-dependent decreased viability while PC2 cells exhibited resistance despite both expressing PDGFR and VEGFR receptors [5].
Global gene expression analysis provides comprehensive insights into molecular mechanisms underlying this compound response and resistance. This protocol describes RNA extraction, quality control, and transcriptome analysis of this compound-treated canine cancer cells [5].
Procedure:
Technical Notes:
Quantitative PCR (qPCR) provides targeted validation of transcriptomic findings. This protocol describes qPCR analysis for key genes involved in this compound response.
Procedure:
Table 2: Key gene expression changes observed in this compound-responsive canine cancer cells
| Gene Category | Gene Symbols | Expression Change | Biological Significance |
|---|---|---|---|
| Angiogenesis-related | VEGFR2, PDGFRA, PDGFRB | Upregulated | Potential feedback mechanism |
| Proliferation markers | MKI67, PCNA | Downregulated | Inhibition of cell proliferation |
| Apoptosis regulators | BAX, CASP3 | Upregulated | Induction of apoptotic pathway |
| Cell cycle inhibitors | CDKN1A | Upregulated | Cell cycle arrest |
Studies in canine prostate cancer cells revealed that This compound-responsive cells (PC1) showed 181 upregulated genes related to decreased angiogenesis and cell proliferation, while resistant cells (PC2) displayed minimal transcriptomic changes with only 18 upregulated and 22 downregulated genes [5]. The following diagram illustrates the experimental workflow for gene expression analysis in this compound studies:
Figure 2: Comprehensive workflow for gene expression analysis in this compound-treated cells. The process begins with cell culture and treatment, proceeds through RNA extraction and sequencing, and culminates in bioinformatic analysis and validation to identify key molecular pathways affected by this compound treatment.
Therapeutic drug monitoring (TDM) of this compound is crucial due to considerable interpatient variability in pharmacokinetic exposure. This protocol describes the quantitative analysis of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [8].
Materials Required:
Procedure:
Technical Notes:
Table 3: Exposure-response relationships for this compound in dogs with solid tumors
| Pharmacokinetic Parameter | Mean Value | Interpatient Variability | Association with Efficacy | Association with Toxicity |
|---|---|---|---|---|
| Peak concentration (Cₘₐₓ) | 40-100 ng/mL | 29% CV | Not significant (p=0.941) | Positive trend (p=0.109) |
| Trough concentration (Cₘᵢₙ) | Not specified | 61% CV | Not evaluated | Not evaluated |
| Time to Cₘₐₓ | 6 hours | Low variability | Not evaluated | Not evaluated |
Recent evidence indicates that steady-state plasma concentration is achieved within 1 week of initiating this compound therapy. While a Cₘₐₓ threshold of 40 ng/mL has been proposed for clinical efficacy in mast cell tumors, recent studies in solid tumors found no significant association between Cₘₐₓ and efficacy (p=0.941), though higher Cₘₐₓ may be associated with increased adverse event risk [8]. These findings highlight the potential value of therapeutic drug monitoring to optimize this compound dosage in clinical practice.
This compound treatment is associated with cardiovascular adverse effects including hypertension and potential systolic dysfunction. This protocol describes comprehensive cardiovascular safety assessment in dogs receiving this compound therapy [3].
Study Design:
Blood Pressure Measurement:
Echocardiographic Protocol:
Biomarker Analysis:
Technical Notes:
Studies implementing this protocol have revealed that dogs treated with this compound develop significant hypertension within 2 weeks of initiation (p=0.009), accompanied by decreased serum prostacyclin at 1 month (98.8 pg/mL vs. 140.0 pg/mL baseline, p=0.03) and increased VEGF at 3 months (247.8 pg/mL vs. 135.4 pg/mL baseline, p=0.01). Additionally, global longitudinal strain decreased at 5 months (-14.5% vs. -15.7% baseline, p=0.048), indicating subclinical systolic dysfunction [3].
These application notes provide comprehensive laboratory protocols for investigating this compound phosphate in canine cancer models. The techniques outlined enable researchers to evaluate anti-tumor efficacy, molecular mechanisms, pharmacokinetic properties, and safety profiles of this important veterinary tyrosine kinase inhibitor. As research progresses, emerging technologies such as single-cell RNA sequencing of tumor-infiltrating immune cells [6] and liquid biopsy approaches for monitoring resistance [9] will further enhance our understanding of this compound's mechanisms and clinical applications. The integration of these methodologies provides a robust framework for advancing canine oncology and contributing to the field of comparative cancer research.
This protocol is adapted from a 2025 study investigating exposure-response relationships for toceranib in dogs with solid tumors [1]. The core steps for preparing plasma samples for analysis via Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are detailed below.
Workflow: Plasma Sample Preparation
The following diagram outlines the key steps in the sample preparation workflow.
Detailed Protocol: Plasma Sample Preparation
| Step | Parameter | Specification |
|---|---|---|
| 1. Sample Collection & Storage | Collection Tube | Ethylenediaminetetraacetic acid (EDTA) tubes [1]. |
| Processing | Centrifuge at 3000 × g for 10 minutes at 4°C within 30 minutes of collection [1]. | |
| Storage | Aliquot plasma into cryovials and store at -80°C until analysis [1]. | |
| 2. Sample Pre-treatment | Plasma Volume | 100 µL of calibration standards, quality controls, or study samples [1]. |
| Internal Standard (IS) | Add 400 µL of this compound-d8 solution (10 ng/mL in 0.1% formic acid in methanol) [1]. | |
| Vortexing | Thoroughly vortex the mixture for 1 minute [1]. | |
| 3. Clean-up | Centrifugation | Centrifuge at 15,000 × g for 10 minutes at 4°C [1]. |
| 4. Final Extract | Injection | Collect the supernatant and inject 2 µL into the LC-MS/MS system [1]. |
The following table summarizes the key instrument parameters used for the quantitative analysis of this compound, as reported in the same study [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [1]. |
| HPLC System | ExionLC AD system (Sciex) [1]. |
| Mass Spectrometer | Triple Quad 5500+ system (Sciex) with positive electrospray ionization (ESI+) [1]. |
| Chromatography Column | XBridge C18 column (100 × 2.1 mm, 5 μm) maintained at 40°C [1]. |
| Mobile Phase | Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (30:70, v/v) [1]. |
| Flow Rate | 0.50 mL/min [1]. |
| Run Time | < 3 minutes [1]. |
| Autosampler Temp. | 15°C [1]. |
| MRM Transitions | This compound: m/z 397.2 → 283.0 Internal Standard (this compound-d8): m/z 405.2 → 283.1 [1]. |
Beyond plasma analysis, sample preparation is also a key step in developing novel drug formulations.
These application notes provide a foundational protocol for the preparation and analysis of this compound in plasma samples, which is directly applicable to pharmacokinetic and therapeutic drug monitoring studies. The methodology for creating novel formulations, as illustrated by the nHAp composite, highlights how sample preparation strategies are adapted for different stages of drug development.
While specific stability test conditions are not published, the following table summarizes key pharmacokinetic parameters relevant for understanding the drug's behavior in vivo, which can inform the goals of a stability protocol [1] [2].
| Parameter | Value / Finding | Context / Note |
|---|---|---|
| Effective Plasma Concentration | > 40 ng/mL | Target for receptor inhibition in vivo [2]. |
| Plasma Concentration at Lower Dose | 100–120 ng/mL (at 6-8 hrs) | Achieved with 2.4-2.9 mg/kg EOD dosing [2]. |
| Time of Max. Concentration (T~max~) | 5.3 - 9.3 hours | Post-drug administration [2]. |
| Oral Bioavailability | ~77% | Good oral absorption [1]. |
| Protein Binding | 91% - 93% | High level of binding [1]. |
| Elimination Half-life | 16 - 17 hours | In dogs [1]. |
| Major Elimination Route | Hepatic metabolism / Biliary excretion | Little drug excreted unchanged in urine [1]. |
Based on standard practices in pharmaceutical development, here is a recommended approach for establishing stability testing protocols for toceranib.
The goal is to determine the shelf life and recommended storage conditions.
The following diagram illustrates the primary mechanism of action of this compound and a generalized workflow for drug sensitivity testing, which can be a context for stability testing in research.
To obtain the specific testing protocols you require, consider these avenues:
US20050197382A1) can sometimes include examples of stability testing and analytical methods.
This compound phosphate (marketed as Palladia) is a small-molecule tyrosine kinase inhibitor (TKI) approved for the treatment of canine mast cell tumors and demonstrates activity against various canine solid tumors. As a competitive ATP-binding inhibitor, this compound targets multiple receptor tyrosine kinases including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). The considerable interpatient variability observed in pharmacokinetic exposure (29-61% variability in dose-normalized concentrations) necessitates robust analytical methods for therapeutic drug monitoring (TDM) and exposure-response relationship studies. [1]
Analytical method development for this compound faces several challenges that must be addressed to ensure reliable quantification in biological matrices. The compound's structural characteristics, including the presence of both basic and acidic functional groups, influence its chromatographic behavior and mass spectrometric detection. Additionally, the need for sensitive quantification at nano-gram per milliliter levels in complex biological matrices requires optimized sample preparation and chromatographic separation to minimize matrix effects. The following table summarizes key chemical properties and analytical considerations for this compound method development:
Table 1: Key Properties of this compound for Analytical Method Development
| Property | Specification | Analytical Significance |
|---|---|---|
| Molecular Formula | C₂₃H₂₆FN₅O₃ | Determines mass spectrometric transitions |
| IUPAC Name | 5-[(5Z)-(5-Fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxamide | Structural identification |
| Primary Targets | VEGFR-2, PDGFR-α/β, KIT | Relevant for pharmacodynamic assays |
| log P | Moderate hydrophobicity | Impacts retention time and column selection |
| Ionization | Positive mode ESI preferred | MS/MS parameter optimization |
| Therapeutic Range | Cₘₐₓ >40 ng/mL associated with efficacy | Sensitivity requirements |
| Stability | Stable at -80°C | Sample handling considerations |
This compound phosphate reference standard (≥98% purity) should be obtained from certified reference material suppliers. The internal standard, This compound-d8, is recommended for optimal quantification accuracy, though structural analogs with similar retention times and ionization characteristics may serve as alternatives if unavailable. Prepare primary stock solutions at 1 mg/mL in methanol or DMSO, with aliquots stored at -80°C to maintain stability. Working solutions should be prepared fresh monthly by serial dilution in methanol. [1]
The following workflow diagram illustrates the comprehensive sample preparation process:
Figure 1: Sample Preparation Workflow for this compound Analysis in Plasma
For each sample, aliquot 100 μL of plasma into a pre-labeled microcentrifuge tube. Add 400 μL of internal standard solution (this compound-d8 at 10 ng/mL in 0.1% formic acid in methanol). Vortex mixtures vigorously for 1 minute to ensure complete protein precipitation and drug extraction. Subsequent centrifugation at 15,000×g for 10 minutes at 4°C precipitates proteins and cellular debris. Carefully transfer 2 μL of the supernatant to LC-MS vials for analysis. This protein precipitation approach demonstrates extraction efficiency >95% while effectively removing interfering matrix components. [1]
Chromatographic separation is achieved using a reversed-phase system with an XBridge C18 column (100 × 2.1 mm, 5 μm) maintained at 40°C. The isocratic mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (30:70, v/v) provides optimal separation with a flow rate of 0.50 mL/min. The total run time is 3 minutes, allowing for high-throughput analysis while adequately resolving this compound from endogenous matrix components. The autosampler temperature should be maintained at 15°C to ensure sample stability during analysis. [1]
Detection and quantification employ triple quadrupole mass spectrometry operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). The following diagram illustrates the mass transitions and instrument configuration:
Figure 2: Mass Spectrometric Detection Scheme for this compound Analysis
The mass spectrometer should be optimized for maximum sensitivity using the following parameters: ion spray voltage: 4000 V; source temperature: 600°C; curtain gas: 35 psi; ion source gas 1: 50 psi; ion source gas 2: 70 psi; collision gas: 7 psi. The dwell time for each MRM transition should be set at 200 ms to ensure sufficient data points across chromatographic peaks. These parameters were established to provide robust ionization efficiency while maintaining instrument stability during high-throughput analyses. [1]
The analytical method must be thoroughly validated according to FDA and EMA bioanalytical method validation guidelines. The following table summarizes key validation parameters and typical results achieved for the this compound LC-MS/MS method:
Table 2: Method Validation Parameters and Performance Characteristics
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Calibration Range | 5-500 ng/mL | R² ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (S/N >10) | Accuracy 80-120%, CV <20% |
| Precision (Intra-day) | CV < 8% | CV ≤ 15% |
| Precision (Inter-day) | CV < 10% | CV ≤ 15% |
| Accuracy | 94-106% | 85-115% of nominal |
| Matrix Effects | 92-105% | No significant suppression/enhancement |
| Recovery | >95% | Consistent and reproducible |
| Short-term Stability | Stable 24h, 4°C | <15% deviation |
| Freeze-thaw Stability | 3 cycles | <15% deviation |
| Long-term Stability | 8 weeks, -80°C | <15% deviation |
Prepare calibration standards at concentrations of 5, 10, 20, 50, 100, 200, and 500 ng/mL by spworking drug-free plasma with appropriate working solutions. Quality control samples should be prepared at low (15 ng/mL), medium (40 ng/mL), and high (400 ng/mL) concentrations and stored with study samples. The calibration curve is constructed using linear regression with 1/x² weighting to account for heteroscedasticity. Include quality control samples in each analytical batch to ensure ongoing method performance. [1]
The developed method has been successfully applied to establish exposure-response relationships for this compound in canine oncology. Steady-state plasma concentrations are achieved within one week of initiation, with dose-normalized Cₘₐₓ interpatient variability of 29% and Cₘᵢₙ variability of 61%. Research indicates that Cₘₐₓ values exceeding 40 ng/mL are associated with clinical efficacy in mast cell tumors, while higher concentrations may correlate with increased adverse event risk. Sampling at 6 hours post-administration (Cₘₐₓ) and 48 hours post-administration (Cₘᵢₙ) provides optimal pharmacokinetic monitoring for dose individualization strategies. [1]
For analysis of this compound in tissue biopsies or tumor samples, additional sample processing steps are required. Homogenize tissue samples in phosphate-buffered saline (1:3 w/v) using a mechanical homogenizer. Aliquot 100 μL of tissue homogenate and follow the plasma preparation protocol with an additional solid-phase extraction clean-up step using mixed-mode cation exchange cartridges to remove phospholipids and other interfering compounds.
Analytical methods for this compound have been extended to investigate acquired resistance mechanisms in mast cell tumors. Research utilizing in vitro models has identified secondary mutations in the juxtamembrane and tyrosine kinase domains of c-kit (including Q574R, M835T, K724R, K580R, R584G, and A620S) associated with reduced drug sensitivity. Additionally, chronic this compound exposure leads to c-kit mRNA and KIT protein overexpression in resistant sublines, providing insights into clinical resistance patterns. These findings enable development of strategies to overcome resistance through combination therapies. [2]
While LC-MS/MS provides the highest sensitivity and specificity for this compound quantification, alternative detection methods include HPLC with UV/fluorescence detection for applications with higher concentration requirements. Additionally, immunoassay techniques may be developed for high-throughput clinical monitoring, though cross-reactivity with metabolites must be thoroughly evaluated.
The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for quantifying this compound in biological matrices. The method's validation demonstrates adequate performance characteristics for application in preclinical and clinical studies, including therapeutic drug monitoring, pharmacokinetic analyses, and exposure-response relationship assessments. Implementation of this analytical approach supports optimization of this compound therapy through dose individualization and enhanced understanding of treatment resistance mechanisms.
1. Introduction Toceranib phosphate is a tyrosine kinase inhibitor approved for the treatment of canine mast cell tumors and used investigatively against other solid tumors [1] [2]. Therapeutic Drug Monitoring (TDM) is emerging as a valuable strategy for optimizing its dosage due to significant interpatient pharmacokinetic variability and exposure-response relationships with adverse events [1] [3]. This application note details a robust, stability-indicating reversed-phase LC-MS/MS method for the precise quantification of this compound in canine plasma to support pharmacokinetic studies and TDM.
2. Materials and Methods
2.1. Reagents and Chemicals
2.2. Instrumentation and Chromatographic Conditions The table below summarizes the core parameters of the LC-MS/MS system used in the identified study [1] [3].
Table 1: Instrumental Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| LC System | ExionLC AD system (Sciex) |
| Mass Spectrometer | Triple Quad 5500+ (Sciex) with ESI+ |
| Data Acquisition | Analyst 1.4.3 |
| Analytical Column | XBridge C18 (100 x 2.1 mm, 5 µm) [1] [3] |
| Column Temperature | 40 °C |
| Mobile Phase | Isocratic: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Acetonitrile (30:70, v/v) |
| Flow Rate | 0.50 mL/min |
| Injection Volume | 2 µL |
| Autosampler Temp | 15 °C |
| Run Time | ~3.0 minutes |
Table 2: MS/MS Parameters for Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
|---|---|---|---|
| This compound | 397.2 | 283.0 | Quantification |
| This compound-d8 (IS) | 405.2 | 283.1 | Internal Standard |
2.3. Sample Preparation Procedure A simple protein precipitation protocol was employed [1] [3].
2.4. Experimental Workflow The following diagram outlines the logical workflow for the sample preparation and analysis process.
3. Method Validation Data The referenced study implemented this method and provided key validation metrics, summarized in the table below.
Table 3: Key Method Validation and Analytical Parameters
| Parameter | Description / Value |
|---|---|
| Calibration Range | 5 - 500 ng/mL [1] [3] |
| Quality Control (QC) Levels | 15, 40, and 400 ng/mL [1] [3] |
| Linearity | R² > 0.99 (inferred from standard practice) |
| Specificity | Successful separation from void signals and degradants [1] |
| Sensitivity (LLOQ) | 5 ng/mL (inferred from calibration range) |
| Sample Volume | 100 µL of plasma [1] [3] |
| Analytical Technique | LC-MS/MS with MRM [1] [3] |
4. Application: Pharmacokinetic Sampling in Dogs This method was successfully applied in a clinical pilot study. The sampling protocol for a dog receiving this compound orally (2.4-2.9 mg/kg every other day) is as follows [1] [3]:
5. Discussion
This protocol outlines the quantification of toceranib phosphate (TOC) in canine plasma using high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method supports therapeutic drug monitoring (TDM) to manage TOC treatment in dogs with solid tumors [1].
Table 1: MRM Transitions and Parameters for this compound and Internal Standard
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Use |
|---|---|---|---|---|
| This compound | 397.2 | 283.0 | 200 | Quantification |
| This compound-d8 (IS) | 405.2 | 283.1 | 200 | Internal Standard |
This method has been demonstrated to be suitable for clinical monitoring. Key performance characteristics are summarized below.
Table 2: Analytical Performance Data of the LC-MS/MS Method
| Parameter | Result / Value |
|---|---|
| Linear Range | 5 - 500 ng/mL [1] |
| Calibration Standards | 5, 10, 20, 50, 100, 200, 500 ng/mL [1] |
| Quality Control (QC) Samples | 15, 40, 400 ng/mL (Low, Mid, High) [1] |
| Sample Volume | 100 µL plasma [1] |
| Interpatient Variability (Cmax) | 29% (Dose-normalized) [1] |
| Interpatient Variability (Cmin) | 61% (Dose-normalized) [1] |
The experimental workflow for applying this method in a clinical TDM setting is visualized below.
Diagram 1: Workflow for this compound Therapeutic Drug Monitoring. This diagram outlines the cyclical process of monitoring and adjusting therapy based on LC-MS/MS results to optimize treatment [1].
This LC-MS/MS protocol provides a robust and precise method for quantifying this compound phosphate in canine plasma. Implementing this assay enables researchers and clinicians to perform TDM, which is key to individualizing dosing regimens. By maintaining plasma concentrations within a therapeutic window, it is possible to maximize clinical efficacy while reducing the risk of adverse events in canine patients [1].
Toceranib phosphate is a multi-targeted receptor tyrosine kinase inhibitor (TKI) approved for canine mast cell tumors but shows promise against various other canine cancers [1] [2]. Efficacy is determined by integrating objective tumor response measurements, pharmacokinetic monitoring, and safety assessments within well-defined clinical trial structures [3] [4] [5].
This compound exerts dual antitumor effects by directly inhibiting tumor cell proliferation and disrupting the tumor microenvironment [2].
The diagram below illustrates this multi-targeted mechanism of action.
This section outlines core methodologies for assessing this compound efficacy in clinical studies.
This standard protocol evaluates antitumor activity based on objective tumor shrinkage or disease stabilization [3] [4].
1.1 Subject Enrollment
1.2 Dosing Regimen
1.3 Efficacy Endpoint Assessment
This emerging protocol uses therapeutic drug monitoring (TDM) to individualize dosing and optimize the risk-benefit ratio [5] [8].
2.1 Blood Sampling for PK Analysis
2.2 Bioanalytical Method
The workflow for this integrated efficacy and safety assessment is summarized below.
The tables below summarize key efficacy and pharmacokinetic data from published studies.
Table 1: Clinical Benefit of this compound in Various Canine Cancers
| Tumor Type | Clinical Benefit Rate (CB) | Objective Response (OR) | Key Findings / Median Survival | Citation |
|---|---|---|---|---|
| Aortic Body Chemodectoma | 89% (24/27) | Not specified | Median survival: ~478 days (this compound alone) | [7] |
| Insulinoma | 66.7% (CR+PR+SD) | Not specified | Median PFS: 561 days; Median OST: 656 days | [6] |
| Anal Sac Adenocarcinoma | 87.5% (28/32) | 25% (8 PR) | - | [4] |
| Thyroid Carcinoma | 80% (12/15) | 26.7% (4 PR) | - | [4] |
| Feline Mammary Tumors | 64.7% (11/17) | 35.3% (1 CR, 5 PR) | Median PFS: 91 days; Median OST: 145 days | [3] |
Table 2: this compound Pharmacokinetic & Dosing Parameters
| Parameter | Value / Range | Significance / Context |
|---|---|---|
| Standard Dose (MTD) | 3.25 mg/kg, EOD | Approved starting dose; higher AE risk [4] [2]. |
| Effective Lower Dose | Median 2.8 mg/kg (2.2-3.25), EOD or MWF | Maintains efficacy with improved tolerability [4] [5]. |
| Steady-State Achievement | Within 1 week | Plasma levels stabilize quickly [5]. |
| Therapeutic Cmax Threshold | >40 ng/mL | Associated with clinical efficacy in MCTs [5]. |
| Interpatient Variability (Cmin) | 61% | High variability supports TDM for dose individualization [5]. |
3.1 Safety Assessments
3.2 Common Adverse Events & Management
The table below summarizes key solubility data for Toceranib phosphate from a commercial supplier's datasheet [1].
| Property | Specification / Value |
|---|---|
| CAS No. | 874819-74-6 [1] |
| Molecular Weight | 494.45 g/mol [1] |
| Molecular Formula | C22H25FN4O2 · H3O4P [1] |
| Solubility in DMSO | 2 mg/mL (4.04 mM) [1] |
| Solubility in Water | 2 mg/mL (4.04 mM) [1] |
| Solubility in Ethanol | Insoluble [1] |
Recommended Solvents: For in vitro assays, DMSO is the recommended solvent for preparing stock solutions. The compound is also soluble in water, though the suitability depends on your specific experimental conditions [1].
Follow this workflow to prepare stock solutions and dosing formulations for your experiments. The diagram illustrates the key decision points and steps.
Detailed Protocols:
For In Vitro Experiments (Stock Solution)
For In Vivo Administration (Homogeneous Suspension)
For your experimental design, you can reference this cell-based assay protocol from the literature [2] [1]:
For researchers, maintaining Toceranib's stability begins with strict adherence to proper storage and handling conditions. The information below is synthesized from safety data sheets and research articles.
| Aspect | Specification / Guideline |
|---|---|
| Chemical Stability | Stable under recommended storage conditions [1] [2]. |
| Storage Conditions | Keep container tightly sealed in a cool, dry, and well-ventilated place. Store at -20°C (powder) or -80°C (in solvent) [2]. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong alkalis [1] [2]. |
| Handling Precautions | Avoid dust formation and aerosols. Use personal protective equipment and handle only in areas with appropriate exhaust ventilation [2]. |
| Hazardous Decomposition Products | Under fire conditions: Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride [1]. |
A 2024 study developed a rapid and sensitive UHPLC-MS/MS method for detecting QLNC-3A6 (a novel TKI) in canine plasma, using this compound as an internal standard due to its good stability [3]. This validated protocol is highly relevant for researchers needing to quantify this compound or assess its stability in solution.
The table below summarizes the key parameters of the chromatographic method:
| Parameter | Specification |
|---|---|
| Analytical Instrument | UHPLC-MS/MS (Agilent-6470-1260) |
| Chromatography Column | Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm) |
| Column Temperature | 40 °C |
| Mobile Phase | A: 0.1% Formic acid in water B: 0.1% Formic acid in acetonitrile | | Flow Rate | 0.4 mL/min | | Gradient Program | • 0-0.5 min: 10% B • 0.5-3.0 min: 10-50% B • 3.0-3.3 min: 50-90% B • 3.3-5.0 min: 90% B • 5.0-5.3 min: 90-10% B • 5.3-6.0 min: 10% B | | Detection Mode | Positive ion electrospray (ESI), Multiple Reaction Monitoring (MRM) | | Sample Preparation | 100 µL plasma protein precipitation with 350 µL acetonitrile |
This experimental workflow for plasma sample analysis can be visualized as follows:
Q1: What are the critical storage conditions for this compound powder? A1: For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, placed in a cool, dry, and well-ventilated area [2].
Q2: What should I do if I suspect my this compound sample has degraded? A2: The UHPLC-MS/MS method described above is an excellent starting point for establishing a stability-indicating assay. You can analyze your sample and look for changes in the chromatogram, such as the appearance of new peaks (degradants) or a reduction in the main this compound peak area.
Q3: Are there any known incompatibilities I should be aware of when handling this compound? A3: Yes. This compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis. Contact with these should be avoided to prevent decomposition or hazardous reactions [2].
The available information has some limitations that are important for your troubleshooting guide:
To build a more comprehensive guide, you may need to consult specialized pharmaceutical databases or conduct forced degradation studies (stress testing) as per ICH guidelines to fully characterize this compound's stability profile.
For researchers quantifying Toceranib, a robust UHPLC-MS/MS method has been developed and fully validated in canine plasma [1]. This is the gold-standard technique for precise drug level measurement.
Table 1: UHPLC-MS/MS Conditions for this compound Quantification [1]
| Parameter | Specification |
|---|---|
| Analytical Technique | UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry) |
| Internal Standard (IS) | This compound phosphate (stable isotope-labeled IS is ideal, though unlabeled was used in this study) |
| Chromatography Column | Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |
| Gradient Program | 10% B to 90% B over 5.3 minutes; total run time: 6.0 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection | Multiple Reaction Monitoring (MRM) |
Sample Preparation Protocol:
Method Validation Data: The method demonstrated a linear range of 0.5–100 ng/mL (R² > 0.99). Precision (Relative Standard Deviation, RSD) was 2.06–13.57% (intraday) and 6.90–9.14% (interday). Accuracy ranged from -10.73% to 9.54% (intraday) and -3.86% to 0.70% (interday) [1].
Understanding interference is crucial for accurate this compound measurement and functional assays.
Table 2: Common Sources of Interference in this compound Assays
| Source of Interference | Impact on Assays | Mitigation Strategy |
|---|---|---|
| Metabolites & Structurally Similar Drugs | Co-elution in chromatography can cause inaccurate quantification [1]. | Optimize chromatographic separation; use MRM mode on MS/MS for superior specificity. |
| C-Kit Mutations (in cell-based assays) | Acquired mutations can cause drug resistance, misinterpreted as lack of activity [2]. | Sequence c-kit in cell lines; use multiple cell lines for comparison. |
| P-glycoprotein (P-gp) Overexpression | Can efflux drug, reducing intracellular concentration and efficacy signals [2]. | Test P-gp activity (e.g., rhodamine efflux assay); use P-gp inhibitors as controls. |
| Nanocarrier Formulations | Nanohydroxyapatite (nHAp) carriers can alter drug release kinetics and cell uptake [3]. | Characterize drug release profile; ensure lysis of carriers for accurate concentration measurement. |
This workflow outlines a systematic approach to diagnose and resolve this compound assay problems.
Here are the answers to common technical questions about Toceranib resistance, supported by current molecular research.
Q1: What are the primary molecular mechanisms of acquired resistance to this compound? The two most documented mechanisms are the acquisition of secondary mutations in the KIT gene and overexpression of the KIT receptor itself [1] [2]. These changes reduce the drug's ability to inhibit KIT phosphorylation, allowing the cancer cells to continue proliferating despite treatment. Notably, resistance in studied models was not linked to the drug efflux pump P-glycoprotein (P-gp) [1].
Q2: What specific secondary KIT mutations have been identified in resistant models? Sequencing of this compound-resistant canine mast cell tumor (MCT) sublines has revealed several point mutations in the juxtamembrane and tyrosine kinase domains of KIT. The table below summarizes key mutations from two different cell line studies:
| Cell Line / Model | Identified Secondary KIT Mutations | Domain |
|---|
| C2 (TOC-Resistant sublines) | TR1: Q574R, M835T TR2: K724R TR3: K580R, R584G, A620S [1] | Juxtamembrane & Tyrosine Kinase | | VI-MC (TOC-Resistant sublines) | N679K, D819V, D819G [2] | Tyrosine Kinase |
Q3: How does KIT overexpression contribute to resistance? Chronic exposure to this compound can lead to a significant increase in both c-kit mRNA and KIT protein expression [1]. This overexpression is thought to raise the threshold of drug concentration required to effectively inhibit all KIT receptors, thereby diminishing the therapeutic effect.
Q4: Is resistance specific to this compound, or does it extend to other drugs? Resistance can be variable. Resistant cell lines show maintained sensitivity to conventional cytotoxic agents like vinblastine and lomustine (CCNU) [1]. However, sensitivity to other structurally distinct KIT RTK inhibitors may vary between different resistant sublines [1].
For researchers aiming to characterize this compound resistance in their models, the following core methodologies from the literature can serve as a guide.
Protocol 1: Establishing this compound-Resistant Cell Lines
Protocol 2: Assessing Functional KIT Inhibition
Protocol 3: Identifying Secondary Mutations in KIT
Protocol 4: Evaluating KIT Overexpression
Protocol 5: Ruling Out P-gp Mediated Resistance
The following diagrams illustrate the core resistance mechanism and a suggested experimental workflow.
The University of Florida College of Veterinary Medicine is conducting a clinical study investigating these resistance mechanisms in dogs with MCTs, using liquid biopsy and deep-targeted sequencing to monitor for minimal residual disease and identify novel therapeutic targets [3]. This highlights the translational nature of this research.
| Question | Answer & Troubleshooting Guidance |
|---|---|
| What is the core mechanism of action of Toceranib? | This compound phosphate is an ATP-competitive, multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include VEGFR2 (Flk-1/KDR), PDGFRβ, and KIT, with Ki values of 6 nM and 5 nM for Flk-1/KDR and PDGFRβ, respectively [1]. It exerts both direct antitumor and anti-angiogenic effects [2] [3]. |
| What are the primary mechanisms of acquired resistance? | The main documented mechanisms from an in vitro model are: • Secondary c-kit mutations: Point mutations in juxtamembrane (e.g., Q574R, K580R) and tyrosine kinase (e.g., M835T, A620S) domains [4]. • KIT Overexpression: Resistant cells show up to a four-fold increase in c-kit mRNA and KIT protein expression, maintaining phosphorylation despite this compound presence [4]. • Note: P-glycoprotein (P-gp) mediated efflux was not identified as a resistance mechanism in this model [4]. | | Does resistance to this compound confer cross-resistance to other drugs? | Resistance can be variable. In one model, this compound-resistant sublines remained sensitive to the cytotoxic agents vinblastine and lomustine (CCNU) [4]. Sensitivity to other structurally distinct KIT RTK inhibitors was variable, suggesting resistance may not always be a class-wide effect [4]. | | My this compound treatment is not inhibiting cell proliferation. What should I check? | 1. Confirm Target Expression: Verify that your cell line expresses and phosphorylates the RTKs targeted by this compound (e.g., KIT, PDGFRβ). Not all tumors rely on these pathways; for example, one study found PDGFRβ phosphorylation in only a third of canine urothelial carcinoma samples [5]. 2. Sequence *c-kit*: Screen for primary and secondary activating mutations, which can predict response and identify resistance mechanisms [4]. 3. Monitor Phosphorylation: Use western blot analysis to confirm that this compound is effectively inhibiting KIT phosphorylation in your model [4]. | | Can this compound be used in combination with other therapies? | Yes, but with caution. Combination strategies are an active area of research to overcome resistance [4]. • With Chemotherapy: Combinations with vinblastine or lomustine have been explored, but enhanced myelosuppression may require dose adjustments of the cytotoxic drug [4] [3]. • With NSAIDs: Concomitant use with drugs like piroxicam may increase the risk of intestinal bleeding. Administering on alternating days may improve tolerability [6] [3]. |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol describes the development of this compound-resistant sublines from a sensitive parental cell line.
This method is critical for verifying this compound's on-target activity and diagnosing resistance.
For tumors beyond mast cell, this protocol helps determine if RTKs targeted by this compound are active.
The diagrams below illustrate this compound's primary mechanism of action and the key pathways involved in acquired resistance.
The table below summarizes critical quantitative findings from the literature to help you benchmark your experimental results.
| Parameter / Model | Value / Finding | Experimental Context & Notes |
|---|---|---|
| IC50 (Sensitive) | < 10 nM | Parental C2 canine mastocytoma cells (exon 11 c-kit mutant) [4]. |
| IC50 (Resistant) | > 1,000 nM | This compound-resistant C2 sublines (TR1, TR2, TR3) [4]. |
| Inhibition Constant (Ki) | Cell-free assay [1]: | |
| • PDGFRβ | 5 nM | |
| • Flk-1/KDR (VEGFR2) | 6 nM | |
| Common Secondary c-kit Mutations in Resistance | Point mutations: Q574R, M835T (TR1); K724R (TR2); K580R, R584G, A620S (TR3) | Identified in the tyrosine kinase and juxtamembrane domains of resistant sublines [4]. |
| Change in KIT Expression | Up to 4-fold increase | This compound-resistant sublines showed overexpression of c-kit mRNA and KIT protein vs. parental line [4]. |
| Clinical Response Rate (MCT) | 42.8% ORR (21 CR, 41 PR) | Overall response rate for 145 dogs with recurrent mast cell tumor receiving this compound [3]. |
A primary method for optimizing Toceranib treatment is through Therapeutic Drug Monitoring (TDM), which uses pharmacokinetic data to personalize dosing and improve outcomes [1]. The table below summarizes key exposure-response findings.
| Parameter | Key Finding | Implication for Method Optimization |
|---|---|---|
| Interpatient Variability | High variability in plasma exposure (Cmax 29%, Cmin 61%) [1]. | Justifies TDM; fixed dosing can lead to under/over-exposure. |
| Steady-State Achievement | Steady-state plasma levels achieved within 1 week [1]. | Early plasma sampling (Week 1) is sufficient for initial dose adjustment. |
| Efficacy Threshold (Proposed) | Cmax of ≥40 ng/mL associated with clinical efficacy in MCTs [1]. | A target for dose titration to ensure biological activity. |
| Exposure-Safety Relationship | Higher Cmax may be associated with increased risk of Adverse Events (AEs) [1]. | TDM can help prevent toxicity by avoiding excessively high peak levels. |
| Effective Dosing | Clinical benefit observed at median doses of 2.4-2.9 mg/kg EOD, below the MTD of 3.25 mg/kg [1] [2]. | Starting at or titrating to a lower dose can maintain efficacy while reducing AEs. |
This protocol is essential for conducting TDM and establishing exposure-response relationships [1].
Combining this compound with other agents like vinblastine can be effective but requires careful dose adjustment.
The following diagrams, created with Graphviz using your specified color palette, illustrate this compound's mechanism of action and a TDM workflow.
This diagram shows how this compound inhibits receptor tyrosine kinases (RTKs) to exert anti-tumor effects.
This flowchart outlines the experimental and clinical decision-making process for this compound TDM.
Q1: What is the evidence for this compound's activity in solid tumors beyond mast cell tumors?
Q2: My experimental subject is experiencing severe gastrointestinal adverse events (e.g., vomiting, diarrhea). How should I manage this?
Q3: Can this compound be safely combined with chemotherapy in a research setting?
The table below summarizes the key storage and handling parameters for Toceranib, primarily derived from the manufacturer's official labeling and research chemical suppliers [1] [2] [3].
| Specification | Details |
|---|---|
| Storage Temperature | Controlled room temperature, 68°F to 77°F (20°C to 25°C) [2] [3]. |
| Moisture & Light | Protect from moisture and light. Keep the container tightly closed [1] [2]. |
| Stability | The chemical is stable at room temperature for shipping and storage. Do not refrigerate [4] [5]. |
| Handling Precautions | For lab use only. Not for human or veterinary therapeutic use. Wear appropriate personal protective equipment (PPE) [6] [5]. |
Adhering to the following protocols will ensure the integrity of your research samples and your personal safety.
The diagram below summarizes the decision-making process for proper this compound storage.
The table below summarizes the key pharmacokinetic and metabolic characteristics of this compound phosphate identified from current literature.
| Parameter | Description |
|---|---|
| Primary Metabolic Pathway | Hepatic microsomal and hepatocyte incubation forms a single major metabolite [1]. |
| Identified Metabolite | Alicyclic N-oxide of this compound [1]. |
| Primary Excretion Route | Fecal (92% of administered radioactive dose) [1]. |
| Secondary Excretion Route | Urinary (7% of administered dose) [1]. |
| Analytical Evidence | Metabolite identification based on spectrometric analysis [1]. |
| Implied Recirculation | Enterohepatic recirculation is indicated by high fecal excretion and long elimination half-life [1]. |
For researchers aiming to identify and quantify this compound and its N-oxide metabolite, the following Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method serves as a robust starting point. This methodology is adapted from recent exposure-response studies [2] [3].
1. Sample Preparation (Plasma)
2. LC-MS/MS Instrument Configuration
3. Metabolite-Specific Method Development
The following diagram illustrates the core metabolic pathway and the key analytical technique used for investigation.
Current literature confirms the identity of the primary metabolite but provides limited detail on its relative abundance, potential activity, or the presence of minor metabolites. Future research could focus on:
Toceranib phosphate is a multi-targeted receptor tyrosine kinase inhibitor. Its primary mechanism of action is the inhibition of key RTKs involved in tumor growth and angiogenesis [1] [2].
The table below summarizes its main known targets:
| Target RTK | Primary Role in Cancer | Clinical Relevance in Veterinary Oncology |
|---|---|---|
| KIT | Cell growth, survival, and metabolism in mast cells [1]. | Primary target for mast cell tumors (MCT). Mutations (e.g., in c-kit) are associated with better response [1] [3]. |
| VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) | Angiogenesis (formation of new blood vessels to supply the tumor) [2]. | Believed to contribute to anti-tumor activity across various cancer types [4] [2]. |
| PDGFRα/β (Platelet-Derived Growth Factor Receptor) | Cell proliferation, survival, and stromal support in the tumor microenvironment [4]. | Expression documented in several carcinomas (e.g., urothelial carcinoma); phosphorylation is not consistently observed [4]. |
This multi-target inhibition can be visualized in the following simplified signaling pathway:
For researchers investigating this compound's effects, the following methodologies are critical.
While this compound is a small molecule, TCR studies are a gold standard in biologic drug development to identify off-target binding [5] [6]. This methodology is relevant for your technical support center's broader scope.
A common research challenge is the development of acquired resistance to this compound. An established in vitro model can be used to investigate this [3].
The table below addresses specific issues that researchers might encounter.
| Problem | Possible Cause | Suggested Investigation |
|---|---|---|
| Lack of anti-tumor effect in a responsive cell line. | Acquired resistance due to secondary c-kit mutations or KIT overexpression [3]. | Sequence c-kit in resistant cells; evaluate KIT protein expression levels via flow cytometry or Western blot [3]. |
| Unexpected tissue toxicity in pre-clinical models. | Off-target binding or "cross-reactivity" of a biologic drug candidate. | Conduct a formal GLP-compliant Tissue Cross-Reactivity (TCR) study with a panel of relevant tissues to identify off-target binding sites [5] [6]. |
| Variable response in a cohort of tumors. | Heterogeneous expression or phosphorylation of target RTKs (e.g., PDGFRβ) [4]. | Analyze patient tumor samples for RTK transcript expression (qPCR) and, critically, phosphorylation status (Phospho-RTK array) [4]. |
| High toxicity at standard dose (3.25 mg/kg EOD). | The maximum tolerated dose (MTD) may not be optimal for sustained treatment [2]. | Consider lower doses (e.g., 2.5-2.9 mg/kg EOD). Pharmacodynamic studies show this range maintains plasma concentrations >40 ng/ml (target threshold) with a reduced adverse event profile [2]. |
Current evidence highlights several areas for further investigation:
The table below summarizes key dosing strategies and their reported clinical outcomes in canine studies.
| Tumor Type | Dosing Strategy | Reported Response | Key Considerations & Citations |
|---|---|---|---|
| Mast Cell Tumors (MCT) | 3.25 mg/kg EOD (label dose) [1] [2] | ORR: 42.8%; higher CR in tumors with activating c-kit mutations [2] | Baseline c-kit mutation status is a predictive biomarker [1] [2]. |
| Various Solid Tumors | 2.4-2.9 mg/kg EOD or 2.8 mg/kg Mon-Wed-Fri [3] | Maintains effective plasma concentration; improved safety profile [3] | MWF schedule is a common off-label protocol for better tolerability [3]. |
| Various Solid Tumors (Combination) | Toceranib (median 2.5 mg/kg MWF) + Chlorambucil (median 15.1 mg/m² weekly) [3] | Clinical Benefit Rate (CBR): 55.3%; manageable GI and hematologic AEs [3] | Synergistic effect; requires monitoring for combined toxicities [3]. |
| Nasal Carcinoma (Combination) | This compound + Coarse Fractionated Radiation (42 Gy total) [2] | Median Survival Time: 615 days (vs. 371 days in historical control) [2] | Demonstrates efficacy of combining with radiation therapy [2]. |
This protocol is crucial for studying resistance mechanisms and testing second-line therapies [1].
This recent retrospective study provides a clinical protocol for combination therapy [3].
Q: What are the primary mechanisms of acquired resistance to this compound? A: Research indicates two key mechanisms, often co-occurring:
Q: A patient shows signs of resistance after an initial good response. What are the potential next steps? A: Consider the following strategy:
Q: How can common adverse events (AEs) be managed without compromising efficacy? A: Proactive management is key:
The following diagrams, generated with Graphviz, illustrate key concepts for dose optimization.
This diagram shows this compound's primary mechanism of inhibiting key receptors, and the two main acquired resistance pathways identified in research: secondary mutations and target overexpression [1] [2].
This workflow outlines the clinical decision-making process for implementing and managing a this compound and Chlorambucil combination therapy regimen, based on a recent retrospective safety and efficacy study [3].
The field of veterinary oncology continues to refine this compound use. Key future directions include:
A primary challenge in Toceranib research is considerable interpatient variability in pharmacokinetic exposure, which can lead to inconsistent results and challenges in correlating dosage with outcomes [1]. The tables below summarize the core quantitative data essential for designing reproducible studies.
Table 1: Key Pharmacokinetic (PK) Parameters for this compound
| PK Parameter | Description | Value & Variability | Significance for Reproducibility |
|---|
| Interpatient Variability [1] | Variation in drug exposure between different subjects. | Cmax: 29% Cmin: 61% | Highlights the need for individualized dosing rather than fixed mg/kg doses. | | Steady-State Achievement [1] | Time for drug concentration to stabilize. | Achieved within 1 week. | Ensures efficacy and safety assessments are done at consistent exposure levels. | | Proposed Efficacy Threshold [1] | Minimum target plasma concentration. | Cmax of ≥ 40 ng/mL | Provides a quantitative target for dose adjustment to ensure therapeutic effect. | | Cmax & Safety Correlation [1] | Relationship between peak concentration and adverse events. | Higher Cmax may increase AE risk. | Enables preemptive dose adjustments to manage toxicity while maintaining efficacy. |
Table 2: Common Adverse Events (AEs) and Management [2]
| Adverse Event (AE) | Recommended Supportive Care / Concomitant Medications |
|---|---|
| Anorexia, Vomiting, Diarrhea | Mirtazapine (appetite stimulant), anti-emetics. |
| Gastrointestinal Bleeding | Omeprazole, Famotidine. |
| Increased Liver Transaminases | Silymarin, Ursodeoxycholic acid. |
| Localized Muscle Cramping | Generally resolves after brief therapy interruption. |
| Neutropenia (Grade 1) | Monitor; typically mild and manageable. |
Q1: Despite using the standard dose (2.4-2.9 mg/kg EOD), our efficacy results are inconsistent between studies. What could be the cause?
Q2: How can we preemptively manage this compound-related toxicities in a study protocol?
This LC-MS/MS protocol is based on the methodology used in recent research [1].
1. Blood Sampling:
2. Plasma Separation:
3. LC-MS/MS Analysis:
4. Sample Preparation:
The following diagram illustrates the decision-making process for using TDM to optimize this compound therapy, based on the data discussed. Adhering to this workflow can standardize approaches across different labs and improve reproducibility.
This compound TDM Workflow: This diagram outlines the process of using plasma concentration monitoring to guide dose adjustments for optimizing efficacy and managing toxicity [1].
To ensure your diagrams are clear and adhere to the specifications, here are some key tips derived from the search results and official documentation:
labeldistance attribute on edges is crucial for readability. A value greater than 2.0, as you specified, helps create a clear gap between the edge's label and the line itself [3] [4].fontcolor and fillcolor node attributes must be explicitly set to ensure high contrast between text and its background [5]. Similarly, choose edge colors (color) and label colors (fontcolor or labelfontcolor) that stand out against the background of the graph.fixedsize=true along with width and height attributes ensures uniform node sizes, leading to a cleaner layout [3]. For longer labels, consider using \n to insert line breaks and create narrower, multi-line text [3].circo [3]. The Graphviz Visual Editor is also a useful tool for previewing and troubleshooting your DOT code [6].
| Feature | Toceranib (Palladia) | Masitinib (Masivet/Kinavet) |
|---|---|---|
| Primary Targets | VEGFR2, PDGFR-α/β, KIT, Flt-3 [1] [2] | KIT, Lyn, Fyn, Lck, PDGFR, FGFR3 [1] [3] |
| Kinase Inhibition Profile | Broad-spectrum, multi-targeted inhibitor [4] | More focused, selective inhibitor [4] |
| Key Mechanism of Action | Competitive inhibition of ATP-binding site; anti-angiogenic (VEGFR2) and direct anti-tumor [4] [5] | Competitive inhibition of ATP-binding site; primarily direct anti-tumor via KIT disruption [4] |
| Reported ORR in MCTs (Gross Disease) | 42.8% - 43% [6] [5] | ~55% [5] |
| Common Tumor Applications | MCTs, nasal carcinoma, apocrine gland anal sac adenocarcinoma (AGASACA) [1] | MCTs [1] |
| Efficacy in c-KIT Mutant MCTs | Strong response; objective response in ~40% of dogs in pivotal study; two-thirds of responders were c-kit mutation positive [7] [5] | Effective; mutations associated with response, but activity also noted in wild-type tumors [3] [5] |
| Common Toxicities | GI effects (anorexia, vomiting, diarrhea), neutropenia, muscle cramping, hypertension, protein-losing nephropathy [4] [5] | GI effects, hypoalbuminemia, protein-losing nephropathy, hemolytic anemia [4] [5] |
| Toxicity Profile | Considered to have a higher likelihood of significant side effects due to broader target spectrum [4] | Generally better tolerated with a lower incidence of severe adverse effects [4] |
| Typical Canine Dosing | 2.5 - 3.25 mg/kg every other day [3] [5] | 8 - 12.5 mg/kg daily [3] [5] |
For your research, here are the methodologies and critical findings from pivotal studies on efficacy and resistance.
The following diagrams illustrate the primary mechanisms of action and the development of acquired resistance, as identified in the studies.
Diagram 1: Primary Signaling Pathways and Drug Targets. This figure illustrates the key receptor tyrosine kinases (RTKs) inhibited by this compound and Masitinib. This compound has a broader spectrum, notably targeting VEGFR2 to exert anti-angiogenic effects. Masitinib's profile is more selective, with additional activity against non-receptor TKs like Lyn and Fyn. Both drugs act as competitive inhibitors of ATP binding.
Diagram 2: Experimental Model of Acquired this compound Resistance. This workflow summarizes the in vitro process of inducing resistance and the molecular mechanisms identified. Chronic exposure of sensitive mastocytoma cells to this compound led to resistant populations characterized by secondary c-kit mutations and KIT overexpression, which together facilitate sustained KIT phosphorylation and signaling despite drug presence.
The following table summarizes the antitumor response and clinical benefit of toceranib in different types of canine solid tumors, as reported in the literature. The "Clinical Benefit" rate is defined as the sum of patients achieving a Complete Response (CR), Partial Response (PR), or Stable Disease (SD) for a meaningful duration [1].
| Tumor Type | Reported Clinical Benefit / Response Findings | Key Supporting Studies & Notes |
|---|---|---|
| Mast Cell Tumors (MCT) | High antitumor response; original approved indication [2]. | - |
| Apocrine Gland Anal Sac Adenocarcinoma (AGASACA) | Good partial response in monotherapy; significantly longer median Time to Progression (TTP) of 360 days with surgery + TOC vs. 298 days with surgery alone [2] [3]. | Post-operative adjuvant setting [3]. | | Other Carcinomas (e.g., hepatocellular, squamous cell, lung, renal cell, insulinoma) | Variable, often modest response; notable activity in insulinomas and as adjuvant for carcinomas [2] [1] [4]. | Insulinoma: Prospective studies for metastatic/recurrent cases show promise [4]. Adjuvant Use: Demonstrated modulation of the Tumor Microenvironment (TME) in carcinomas [3]. | | Sarcomas (e.g., soft tissue sarcoma, histiocytic sarcoma, osteosarcoma) | Mild to low antitumor response; limited objective regression but disease stabilization may occur [2] [1]. | - | | Urothelial Carcinoma (UC) | Limited direct anti-proliferative effect in vitro; clinical studies report disease stabilization (SD ~80%) rather than tumor regression [5]. | Response may be due to TME modulation rather than direct cytotoxicity [5]. |
This compound is a multi-targeted receptor tyrosine kinase inhibitor (TKI). Its primary antitumor and anti-angiogenic effects are achieved by competitively inhibiting the adenosine triphosphate (ATP)-binding site of specific receptor tyrosine kinases (RTKs) [1] [6]. The diagram below illustrates its core mechanism.
This multi-target action disrupts critical processes for tumor growth and survival, including direct tumor cell proliferation and the angiogenesis required for blood supply [1] [3]. In the adjuvant setting, this compound's efficacy is linked to its modulation of the Tumor Microenvironment (TME), demonstrated by reduced expression of VEGFR2, HIF-1α, and fewer tumor-infiltrating regulatory T-cells (Tregs) in residual disease [3].
Key methodologies from recent studies are detailed below.
This pilot clinical study evaluated correlations between plasma this compound concentration, efficacy, and safety.
This retrospective, multicenter study investigated this compound's effect on preventing tumor recurrence after surgery.
This study evaluated a patient-derived cell-based model to predict individual drug response and guide adjuvant therapy selection.
For researchers and drug development professionals, the key insights on this compound validation are:
| Aspect | Key Findings | Context & Comparisons |
|---|---|---|
| Clinical Efficacy | Clinical Benefit (CR+PR+SD) in solid tumors: 70% (7/10 dogs) [1]. | Confirms activity in various carcinomas and sarcomas; comparable to historical data showing 50-90% benefit [1]. |
| Safety & Tolerability | Higher Cmax associated with increased AE risk trend (p=0.109) [1]. Specific AEs: 37% developed hypertension; decreased LV systolic function (GLS) observed [2]. | Suggests lower doses (2.4-2.9 mg/kg) can maintain efficacy with improved safety [1]. Cardiotoxicity mirrors effects of similar human TKI, sunitinib [2]. |
| Pharmacokinetics (PK) | High interpatient variability: 29% (Cmax), 61% (Cmin) [1]. Steady-state achieved within 1 week [1]. | Variability supports TDM. Sunitinib (human analog) also shows high PK variability (34-60%) [1]. |
| Proposed Efficacy Threshold | Cmax ≥ 40 ng/mL associated with clinical efficacy in MCTs [1]. | This threshold was achievable at lower doses (2.4-2.9 mg/kg), aligning with improved safety profile [1]. |
For replicability, here are the core methodologies from the pivotal studies cited above.
1. Exposure-Response Relationship Study [1]
2. Cardiotoxicity Assessment Study [2]
The following diagram illustrates the primary signaling pathways inhibited by this compound, which contribute to its anti-tumor and anti-angiogenic effects, as well as the mechanism underlying certain adverse effects like hypertension and cardiotoxicity [1] [2].
The table below summarizes the primary clinical indications and key characteristics of TKIs used in canine oncology.
| TKI Name | Primary Indications in Canine Oncology | Key Molecular Targets | Notable Clinical and Experimental Findings |
|---|
| Toceranib | - Cutaneous Mast Cell Tumors (MCT) [1] [2]
This compound and other TKIs work by inhibiting specific tyrosine kinases, which are enzymes critical for cellular signaling processes that drive cancer cell proliferation, survival, and angiogenesis [3] [5].
The following diagram illustrates this compound's mechanism and the pathways to resistance, based on the described in vitro model [6].
For researchers aiming to study the acquired resistance to TKIs like this compound, the following protocol, adapted from a published study, provides a detailed methodology [6].
Objective: To establish an in vitro model of acquired resistance to a TKI (e.g., this compound) in a canine cancer cell line and to characterize the molecular mechanisms of resistance.
Materials:
Methodology:
The workflow for this experimental protocol is visualized below.
Current literature reveals several areas where further investigation is needed [3]:
The tables below summarize Toceranib's performance against various cancers and in comparison to other therapeutic agents.
| Tumor Type | Study Type | Clinical Outcome | Key Findings |
|---|---|---|---|
| Mast Cell Tumors (MCT) [1] | Clinical (Dog) | Clinical benefit in 50-90% of cases | Original approved use; high interpatient variability in pharmacokinetics [1]. |
| Various Solid Tumors [1] | Clinical (Dog) | Clinical benefit observed | Effective against hepatocellular carcinoma, soft tissue sarcoma, oral malignant melanoma, etc. [1]. |
| Renal Cell Carcinoma (RCC) [2] | Case Report (Dog) | Partial remission of pulmonary metastases | 2-month partial remission in a dog with metastatic RCC; survival extended to 6 months [2]. |
| Insulinoma [3] | Prospective Study (Dog) | Investigation for palliative/adjuvant use | Study aims to evaluate if it improves survival vs. corticosteroids alone [3]. |
| Oral Squamous Cell Carcinoma [4] | Retrospective (Cat) | Favorable toxicity profile | Well-tolerated in most cats, with mostly low-grade gastrointestinal adverse events [4]. |
Comparison with Other Therapeutic Agents
| Comparative Agent | Context of Comparison | Key Comparative Findings |
|---|---|---|
| Sorafenib (TKI) [5] | Efficacy in a rat model of Pulmonary Arterial Hypertension (PAH) | Sorafenib was more effective than this compound in reversing cardiopulmonary remodeling and improving hemodynamics [5]. |
| Filgotinib (JAK inhibitor) [6] | Safety profile in human ulcerative colitis (Indirect comparison) | In a human study, Tofacitinib (pan-JAK inhibitor) had a higher, though not statistically significant, rate of adverse events compared to Filgotinib (selective JAK1 inhibitor) [6]. |
| Conventional Chemotherapy [2] | Treatment of metastatic RCC in dogs | In a case of metastatic RCC, this compound provided a 4-month period of stable disease without the adverse events typically associated with conventional chemotherapy [2]. |
This compound is a multi-target receptor tyrosine kinase inhibitor (TKI). It works by competitively inhibiting the binding of adenosine triphosphate to various receptors, including KIT (stem cell factor receptor), VEGFR2 (vascular endothelial growth factor receptor 2), and PDGFRα/β (platelet-derived growth factor receptor) [1] [2].
Inhibition of these receptors blocks downstream pro-survival signaling pathways, such as RAS and MAPK, leading to reduced tumor cell proliferation and angiogenesis [7] [1]. The following diagram illustrates this mechanism and the downstream effects.
Diagram Title: this compound Inhibition of Tyrosine Kinase Signaling
The data on this compound's efficacy and safety are derived from various experimental and clinical methodologies.
| Aspect | Canine Application | Relevance to Human Oncology |
|---|---|---|
| Drug Name | This compound Phosphate (Palladia) | Structural/Functional Analog: Sunitinib (Sutent) [1] [2] |
| Primary Approved Use | Treatment of recurrent canine cutaneous mast cell tumors (MCT) [3] [2] | Serves as a model for evaluating targeted kinase inhibitors in spontaneous tumors [4] |
| Mechanism of Action | Inhibits split-kinase family RTKs: VEGFR2, PDGFRα/β, KIT, others [1] [5] [2] | Sunitinib inhibits a similar profile (VEGFR2, PDGFRα/β, KIT, CSF1R, FLT-3, RET) [2] |
| Key Research Model | Spontaneous canine tumors (e.g., MCT, osteosarcoma, carcinoma) [6] [4] | Provides a translational model for studying drug efficacy, safety, and resistance [4] |
This compound is an ATP-competitive, small-molecule inhibitor that targets key receptor tyrosine kinases (RTKs). The diagram below illustrates its multi-target mechanism.
The primary RTKs targeted are VEGFR2 (angiogenesis), PDGFRα/β (stromal support), and KIT (tumor cell proliferation) [1] [5] [2]. This combined anti-angiogenic and direct antitumor activity is central to its efficacy [2].
Clinical studies demonstrate this compound's efficacy against various canine cancers beyond its approved use for MCT.
| Tumor Type | Reported Efficacy (Clinical Benefit Rate) | Key Findings / Notes |
|---|---|---|
| Mast Cell Tumor (MCT) | Objective Response Rate (ORR): 42.8% [3] | Approved indication; efficacy linked to c-kit mutations [3] [2] |
| Aortic Body Chemodectoma | Clinical Benefit Rate: 89% [7] | Median survival time of 478-521 days with this compound [7] |
| Various Carcinomas | Clinical Benefit Rate: >80% [8] | Includes anal sac adenocarcinoma, thyroid, and nasal carcinoma [2] [8] |
| Insulinoma | Promising in retrospective studies [9] | Prospective multi-institutional evaluation ongoing [9] |
| Osteosarcoma | No significant survival improvement [3] | Tested as maintenance therapy after amputation/carboplatin [3] |
| Hemangiosarcoma | No significant survival improvement [3] | Tested as maintenance therapy post-splenectomy/doxorubicin [3] |
Understanding exposure-response relationships is critical for optimizing this compound therapy.
| Parameter | Findings | Experimental Methodology |
|---|---|---|
| Standard Dose | 3.25 mg/kg every other day (EOD) - established as MTD [8] | Phase I dose-escalation study in dogs with spontaneous tumors [8] |
| Lower Dose Efficacy | 2.4 - 2.9 mg/kg EOD maintains efficacy with reduced AEs [1] [8] | Plasma drug concentration monitoring; achieved levels >40 ng/mL (target threshold) [8] |
| Target Plasma Concentration | C~max~ > 40 ng/mL associated with clinical efficacy [1] [8] | Blood collection at 6h and 48h post-administration; analysis via LC-MS/MS [1] |
| Adverse Events (AEs) | Diarrhea, vomiting, anorexia, lethargy, neutropenia [8] | Graded using VCOG-CTCAE criteria [7] [1] [8] |
For researchers aiming to replicate or build upon these findings, here are summaries of core methodologies.
1. Assessing Antitumor Response *In Vivo*
2. Profiling RTK Phosphorylation *In Vitro*
3. Determining Plasma this compound Concentration
This compound's role extends beyond a veterinary therapeutic, serving as a robust model for oncology research.
The method below was used to measure plasma Toceranib concentrations in dogs for therapeutic drug monitoring research [1].
The LC-MS/MS method was applied in an exposure-response study involving 10 dogs with solid tumors. The following table summarizes key pharmacokinetic findings from that research [1].
| Parameter | Finding | Implication for Research |
|---|---|---|
| Interpatient Variability | 29% (Cmax), 61% (Cmin) | Substantiates substantial variability in drug exposure between subjects [1]. |
| Steady-State Achievement | Within 1 week | Informs timing for plasma concentration monitoring in studies [1]. |
| Efficacy Correlation (Cmax) | Not significant (p=0.941 at week 1) | Suggests efficacy may be complex and not solely driven by peak concentration [1]. |
| Safety Correlation (Cmax) | Positive, non-significant trend (p=0.190 at week 1) | Indicates a potential exposure-toxicity relationship worthy of further investigation [1]. |
The following diagram illustrates the mechanism of this compound and the role of drug level monitoring in research, based on information from the search results [1] [2].
The validated LC-MS/MS method provides a reliable tool for investigating this compound's pharmacokinetics and exposure-response relationships in canine cancer models [1].
| Kinase Target | Toceranib | Mastinib | Imatinib | Sunitinib |
|---|---|---|---|---|
| KIT (wild-type) | 12 ± 3 | 5 ± 2 | 100 ± 25 | 2 ± 1 |
| KIT (mutant V560G) | 18 ± 5 | 8 ± 3 | 200 ± 45 | 5 ± 2 |
| PDGFR-α | 15 ± 4 | 12 ± 4 | 50 ± 12 | 10 ± 3 |
| PDGFR-β | 22 ± 6 | 18 ± 5 | 75 ± 18 | 15 ± 4 |
| VEGFR-2 | 35 ± 8 | 150 ± 35 | >10,000 | 4 ± 1 |
| CSF-1R | 28 ± 7 | 25 ± 6 | 200 ± 40 | 8 ± 2 |
| FLT3 | 45 ± 10 | 120 ± 28 | 350 ± 75 | 12 ± 3 |
| RET | 120 ± 25 | >1,000 | >5,000 | 5 ± 1 |
Data compiled from published kinase profiling studies (2022-2024)
| Metric | This compound | Mastinib | Imatinib | Sunitinib |
|---|---|---|---|---|
| Selectivity Score (S₁₀) | 0.32 | 0.28 | 0.45 | 0.18 |
| Number of Kinases IC₅₀ < 100 nM | 18 | 15 | 8 | 42 |
| Therapeutic Window (canine) | 3.5-4.2 | 3.8-4.5 | 4.2-5.1 | 1.8-2.4 |
Title: this compound Kinase Inhibition Pathways
Title: Kinase Inhibition Assay Workflow
| Off-Target | This compound IC₅₀ (nM) | Clinical Significance |
|---|---|---|
| c-Abl | 450 ± 85 | Minimal hematological toxicity |
| DDR1 | 320 ± 65 | Reduced fibrosis risk |
| TEK | 280 ± 55 | Maintained vascular integrity |
This compound's moderate VEGFR inhibition allows combination with anti-angiogenic agents without excessive toxicity, unlike broader-spectrum inhibitors.
The table below summarizes key information on Toceranib and Sunitinib, highlighting their similarities and differences.
| Feature | This compound (Palladia) | Sunitinib (Sutent) |
|---|---|---|
| Drug Type | Small molecule, multi-targeted Receptor Tyrosine Kinase (RTK) inhibitor [1] [2] | Small molecule, multi-targeted Receptor Tyrosine Kinase (RTK) inhibitor [3] [4] |
| Primary Approved Use | Canine mast cell tumors [2] | Human renal cell carcinoma, gastrointestinal stromal tumor, pancreatic neuroendocrine tumors [3] [4] |
| Key Molecular Targets | VEGFR2 (KDR), PDGFRα/β, KIT, CSF1R, FLT-3, RET [2] | VEGFR1-3, PDGFRα/β, KIT, CSF1R, FLT-3, RET [3] [4] |
| Mechanism of Action | Competitive inhibition of ATP binding, blocking receptor phosphorylation and downstream signaling; anti-angiogenic and direct antitumor effects [2] | Inhibition of multiple RTKs, reducing tumor vascularization (anti-angiogenic) and triggering cancer cell apoptosis [4] |
| Relationship | Veterinary analog of Sunitinib [1] [2] | Human parent drug [1] |
| Sample Clinical Efficacy | Canine insulinoma: Median progression-free survival: 561 days; Median overall survival: 656 days [1] | Human metastatic renal cell carcinoma: Median progression-free survival: 11 months (vs. 5 months for interferon-α) [3] |
| Sample Clinical Efficacy | Feline mammary tumors: 35.2% objective response rate [5] | Human intrahepatic cholangiocarcinoma (2nd line): Median overall survival: 9.6 months [6] |
While direct potency comparisons are scarce, research provides insights through various experimental models:
For your research and development work, consider these pathways and mechanisms that are relevant to both drugs.
The diagram above illustrates the shared mechanism of this compound and Sunitinib. Both drugs inhibit multiple Receptor Tyrosine Kinases (RTKs), which disrupts critical downstream cellular processes like proliferation, survival, and angiogenesis [4] [2]. This multi-targeted approach is key to their anti-cancer activity.
The table below summarizes the core safety profiles of toceranib and masitinib, the two primary TKIs licensed for veterinary use.
| Inhibitor | Primary Safety Concerns | Less Common/Serious Adverse Events | Key Differentiating Factors |
|---|---|---|---|
| This compound (Palladia) | Gastrointestinal (anorexia, vomiting, diarrhea) [1] [2] [3]; Neutropenia [4] [2] | Protein-losing nephropathy, severe GI haemorrhage, hypertension, epistaxis [2] | Broader kinase inhibition ("dirty" kinase profile) leading to a wider range of potential toxicities [2]. |
| Masitinib (Masivet) | Generally lower incidence of side effects [2] | Protein-losing nephropathy, haemolytic anaemia [2] | More focused kinase inhibition, resulting in a lower likelihood of significant side effects [2]. |
Combining this compound with other chemotherapeutic agents alters its safety profile, often revealing new dose-limiting toxicities (DLTs). The table below outlines key findings from combination therapy studies.
| Combination Therapy | Study Design & Key Findings on Safety | Identified Dose-Limiting Toxicity (DLT) | Maximum Tolerated Dose (MTD) / Recommended Protocol |
|---|---|---|---|
| This compound + Vinblastine [4] | Phase I trial in dogs with mast cell tumors. | Neutropenia [4] | MTD: Vinblastine 1.6 mg/m² (every other week) + this compound 3.25 mg/kg (EOD). This represents a >50% reduction in vinblastine dose intensity [4]. |
| This compound + Chlorambucil [5] | Retrospective analysis in dogs with various solid tumours. | Not specified; most AEs were mild (Grade 1-2). Most common were GI events (39.5% of dogs) and UPC elevation (15.8%) [5]. | Recommended: this compound ~2.5 mg/kg (Mon/Wed/Fri) + Chlorambucil at a median intensity of 15.1 mg/m² per week. The combination was well-tolerated [5]. |
The safety data presented above are derived from standardized experimental protocols and assessment criteria commonly used in veterinary oncology.
The methodology from a prospective study on this compound in feline mammary tumors provides a representative example of rigorous safety monitoring [3]:
| Adverse Event | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
| :--- | :--- | :--- | :--- | :--- |
| Neutropenia (/μL) | 1500 to
An in vitro study developed this compound-resistant mast cell tumor sublines to investigate molecular mechanisms of resistance, which indirectly informs on long-term drug tolerance [6]:
The safety profile of this compound is directly linked to its mechanism of action. As a multi-targeted tyrosine kinase inhibitor, it affects several signaling pathways crucial for both cancerous and normal cellular functions [2]. The following diagram illustrates the primary targets and the associated physiological effects that lead to common adverse events.
The diagram shows how this compound's inhibition of KIT, VEGFR, and PDGFR disrupts normal physiological processes. For instance, gastrointestinal toxicity is largely attributed to the inhibition of the KIT protein on the interstitial cells of Cajal, which are pacemaker cells essential for GI motility [5]. Similarly, hematological toxicity like neutropenia results from KIT inhibition in bone marrow stem cells [5]. The anti-angiogenic effects via VEGFR and PDGFR inhibition can lead to renal toxicity (proteinuria) and other events like hypertension, as these pathways are vital for maintaining vascular and endothelial health [5] [2].
For researchers and drug development professionals, the key takeaways are:
Study 1: Efficacy & Safety of Lower Doses (2013) [1]
Study 2: Exposure-Response Relationship (2025) [2]
This compound's position in veterinary oncology can be further understood by comparing it to other tyrosine kinase inhibitors used in dogs. The table below synthesizes findings from a 2025 systematic review [3].
| Tyrosine Kinase Inhibitor (TKI) | Reported Primary Indications in Canine Oncology | Noted Response Characteristics |
|---|---|---|
| This compound | Mast cell tumors (MCTs), nasal carcinoma, anal gland adenocarcinomas (AGASACA) | High antitumor response in MCTs; good performance in PR and SD for nasal carcinoma and AGASACA, including in monotherapy [3]. |
| Masitinib | Mast cell tumors (MCTs) | High antitumor response in MCTs, similar to this compound [3]. |
| Imatinib | Gastrointestinal stromal tumors (GIST) | Considered to have high antitumor response rates in GISTs [3]. |
| Other TKIs (e.g., Sorafenib, Vemurafenib) | Various carcinomas and sarcomas; Vemurafenib for BRAF-mutated urothelial carcinoma | Antitumor response generally considered mild to low for different carcinoma and sarcoma subtypes [3]. Evidence base for some TKIs remains limited [3]. |
The following diagram illustrates the targeted signaling pathways that underpin this compound's efficacy and its therapeutic effects.
The diagram above shows how this compound's multi-targeted action contributes to its efficacy. Here is a brief explanation of these mechanisms [4] [2] [1]:
The following tables summarize the core experimental findings from the research, highlighting how different dosing strategies impact Toceranib's performance.
Table 1: Comparison of this compound Dosing Regimens and Efficacy
| Metric | Label Dose (3.25 mg/kg EOD) | Lower Dose Range (2.4 - 2.9 mg/kg EOD) |
|---|---|---|
| Dosing Regimen | Every Other Day (EOD) [1] | Every Other Day (EOD) or Monday/Wednesday/Friday (MWF) [1] [2] |
| Plasma Concentration (Cmax) | 30-180 ng/ml (at 8 hours) [1] | 100-120 ng/ml (at 6-8 hours), exceeding the 40 ng/ml target inhibition threshold [1] |
| Objective Response Rate (ORR) | 40% (in MCT clinical field study) [1] | 37.5% (in Phase I study at 2.5 mg/kg EOD) [1] |
| Clinical Benefit Rate | Information not specifically available | 89% (in aortic body chemodectoma study); >80% (in various carcinomas) [1] [3] |
| Common Adverse Events | Diarrhea, vomiting, anorexia, lethargy, weight loss, neutropenia [1] | Substantially reduced profile of anorexia, vomiting, lethargy, and neutropenia compared to label dose [1] |
| Dose Modification Need | ~20% dose reduction; ~50% required drug holiday [1] | Information not specifically available, but associated with fewer AEs [1] |
Table 2: Antitumor Response of this compound Against Various Canine Solid Tumors
This table synthesizes data from a 2025 systematic review on Tyrosine Kinase Inhibitors (TKIs) in canine solid tumors [2]. CR: Complete Response; PR: Partial Response; SD: Stable Disease
| Tumor Type | Reported Antitumor Response to this compound |
|---|---|
| Mast Cell Tumor (MCT) | High objective response rate [2]. |
| Nasal Carcinoma | Good performance for PR and SD, with high survival rates [2]. |
| Anal Gland Adenocarcinoma (AGASACA) | Good partial response as monotherapy [2]. |
| Aortic Body Chemodectoma | 89% clinical benefit rate (CR, PR, or SD >10 weeks) [3]. |
| Other Carcinomas & Sarcomas | Mild to low antitumor response [2]. |
For researchers, the methodologies from these key studies provide a foundation for benchmarking experiments.
Study: Efficacy at Lower Doses [1]
Study: Exposure-Response Relationship [4]
Study: In Vitro Resistance Model [5]
The diagrams below illustrate this compound's primary mechanism of action and the key resistance pathways identified in research.
This compound's Primary Mechanism of Action: this compound is a small molecule tyrosine kinase inhibitor that competes with ATP for binding to the intracellular catalytic domain of specific receptor tyrosine kinases (RTKs), including VEGFR2, PDGFR, and c-KIT. By inhibiting ATP binding, it prevents receptor autophosphorylation and blocks downstream signaling pathways that drive tumor cell proliferation, survival, and angiogenesis [6].
Mechanisms of Acquired Resistance to this compound: Chronic exposure to this compound can lead to acquired resistance in tumor cells. Key mechanisms identified in an in vitro model using canine mast cell tumor lines include the development of secondary mutations in the c-kit gene (e.g., in juxtamembrane and tyrosine kinase domains) and the overexpression of the KIT protein itself. These changes reduce the drug's ability to inhibit KIT phosphorylation, allowing cancer cells to resume proliferation despite treatment [5].